Rimantadine Hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
1-(1-adamantyl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N.ClH/c1-8(13)12-5-9-2-10(6-12)4-11(3-9)7-12;/h8-11H,2-7,13H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZBDFBJXRJWNAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C12CC3CC(C1)CC(C3)C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1047813 | |
| Record name | Rimantadine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1047813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>32.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID11532902 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
| Record name | SID26661904 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
1501-84-4 | |
| Record name | Rimantadine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1501-84-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Rimantadine hydrochloride [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001501844 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Rimantadine hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759149 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Rimantadine hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206764 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Rimantadine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1047813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tricyclo[3.3.1.13,7]decane-1-methanamine, α-methyl-, hydrochloride (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.119.156 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | RIMANTADINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JEI07OOS8Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Beyond Influenza A: An In-depth Technical Guide to the Expanded Antiviral Spectrum of Rimantadine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Rimantadine, a well-established antiviral agent primarily known for its activity against influenza A virus, is gaining renewed interest for its potential therapeutic applications against a broader range of viral pathogens. This technical guide provides a comprehensive overview of the current state of research into the antiviral spectrum of rimantadine hydrochloride beyond influenza A. It consolidates in vitro and in some cases, preclinical in vivo data, detailing its activity against various RNA viruses, including flaviviruses, coronaviruses, and hepatitis C virus. This document outlines the putative mechanisms of action, summarizes key quantitative data, provides detailed experimental protocols for assessing antiviral efficacy, and presents visual representations of targeted viral pathways. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals exploring the repurposing and further development of rimantadine and its derivatives as broad-spectrum antiviral agents.
Expanded Antiviral Spectrum of Rimantadine
While historically significant for its role in managing influenza A outbreaks, the therapeutic utility of rimantadine was curtailed by the emergence of widespread resistance.[1] However, a growing body of scientific evidence reveals that rimantadine possesses inhibitory activity against a variety of other RNA viruses. This expanded spectrum suggests that rimantadine's mechanism of action is not solely limited to the M2 proton channel of the influenza A virus.
Flaviviridae Family
In vitro studies have demonstrated that this compound can inhibit the replication of several members of the Flaviviridae family, which includes significant human pathogens.
-
Zika Virus (ZIKV): Rimantadine has been shown to be effective against Zika virus replication in vitro, exhibiting a dose-dependent reduction in viral titers.[2][3] The antiviral effect is observed at concentrations well below cytotoxic levels.[2][4] The mechanism is believed to involve the inhibition of an early stage of the ZIKV life cycle, potentially targeting the small membrane (M) protein, which may function as a rimantadine-sensitive viroporin.[5]
-
Dengue Virus (DENV): Rimantadine has been reported to suppress the replication of all four serotypes of dengue virus in vitro.[6][7][8] The growth of DENV-2 was completely suppressed in human peripheral blood leukocytes at a concentration of 25 µg/ml.[6][8] The maximal inhibitory effect was observed when the drug was added immediately after the viral adsorption period, suggesting interference with an early replication step.[6][8]
-
Yellow Fever Virus (YFV): Similar to other flaviviruses, rimantadine has demonstrated in vitro antiviral activity against the Yellow Fever Virus.[3][4]
Hepatitis C Virus (HCV)
Rimantadine has been investigated for its potential to treat chronic hepatitis C.[9] The proposed mechanism of action involves the inhibition of the HCV p7 protein, a viroporin that forms ion channels and is crucial for the production of infectious virus particles.[10][11] While some clinical trials of rimantadine monotherapy for recurrent hepatitis C after liver transplantation did not show significant efficacy, the targeting of the p7 ion channel remains an area of interest for combination therapies.[12][13] The sensitivity of HCV p7 to rimantadine suggests a structural and functional similarity to the influenza A M2 protein.[10]
Coronaviridae Family
The emergence of novel coronaviruses has spurred research into repurposing existing antiviral drugs. Rimantadine has shown some activity against certain coronaviruses.
-
Human Coronavirus 229E (HCoV-229E): In vitro studies have shown that rimantadine can inhibit the replication of HCoV-229E.[14]
-
Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2): The in vitro efficacy of rimantadine against SARS-CoV-2 has been investigated, with some studies reporting inhibitory activity.[15][16][17] The proposed mechanism involves targeting viral ion channels, such as the envelope (E) protein, which acts as a viroporin.[18] However, there are conflicting reports, with some studies suggesting that rimantadine may not effectively block the SARS-CoV-2 E protein ion channel.[19]
Other RNA Viruses
-
Chikungunya Virus (CHIKV): A study has highlighted the potential of this compound as a repurposing candidate for treating CHIKV infections, demonstrating significant antiviral activity in vitro across various stages of the viral life cycle.[20]
-
Respiratory Syncytial Virus (RSV) and Parainfluenza Viruses: Some sources indicate that rimantadine may be effective against RSV and parainfluenza viruses, although detailed in vitro studies are less commonly cited in recent literature.[9]
Quantitative Antiviral Data
The following tables summarize the in vitro efficacy of this compound against various viruses as reported in the literature. The 50% effective concentration (EC50) represents the drug concentration required to inhibit viral replication by 50%, while the 50% cytotoxic concentration (CC50) is the concentration that causes a 50% reduction in cell viability. The Selectivity Index (SI), calculated as the ratio of CC50 to EC50, is a measure of the drug's therapeutic window.
Table 1: In Vitro Antiviral Activity of Rimantadine Against Flaviviruses
| Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference(s) |
| Zika Virus (ZIKV) | Vero | Not explicitly stated in µM, but dose-dependent reduction observed | >100 µg/mL | High | [2][3][4] |
| Dengue Virus (DENV-1) | Vero | Not explicitly stated in µM, but significant inhibition reported | >100 µg/mL | Not calculated | [3][4] |
| Dengue Virus (DENV-2) | LLC-MK2 / PBL | Complete suppression at 25 µg/mL (approx. 115 µM) | >75 µg/mL (approx. 345 µM) | >3 | [6][8] |
| Yellow Fever Virus (YFV) | Vero | Higher concentrations required compared to ZIKV | >100 µg/mL | Not calculated | [3][4] |
Table 2: In Vitro Antiviral Activity of Rimantadine Against Other RNA Viruses
| Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference(s) |
| SARS-CoV-2 | VeroE6 | 36 | >625 | 17.3 | [15] |
| SARS-CoV-2 | ACE2-A549 | 34 | >500 | >14.7 | [16] |
| HCoV-229E | MDBK | 36% inhibition at 50 µg/mL (approx. 230 µM) | >400 µg/mL | Not calculated | [14] |
| Hepatitis C Virus (HCV) p7 | HEK293 (electrophysiology) | IC50 ~0.7-24 nM (genotype-dependent) | Not applicable | Not applicable | [17] |
| Chikungunya Virus (CHIKV) | In vitro | Significant inhibition at various stages | Not specified | Not specified | [20] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to evaluate the antiviral activity of rimantadine.
Plaque Reduction Assay
This assay is a standard method for quantifying infectious virus particles and determining the EC50 of an antiviral compound.
Materials:
-
Confluent monolayer of susceptible host cells (e.g., Vero, MDCK, LLC-MK2) in 6-well or 12-well plates.
-
Virus stock of known titer.
-
This compound stock solution.
-
Growth medium (e.g., DMEM, MEM).
-
Serum-free medium.
-
Overlay medium (e.g., containing 1.2% Avicel or low-melting-point agarose).
-
Crystal violet staining solution (0.1% w/v in 20% ethanol).
-
Phosphate-buffered saline (PBS).
Procedure:
-
Seed host cells in multi-well plates and incubate until a confluent monolayer is formed.
-
Prepare serial dilutions of rimantadine in serum-free medium.
-
Remove the growth medium from the cell monolayers and wash with PBS.
-
Infect the cells with a dilution of virus calculated to produce 50-100 plaques per well. Adsorb for 1 hour at 37°C.
-
After the adsorption period, remove the virus inoculum and wash the monolayers with PBS.
-
Add the overlay medium containing the different concentrations of rimantadine to the respective wells. Include a virus control (no drug) and a cell control (no virus, no drug).
-
Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).
-
Fix the cells with 10% formaldehyde for at least 30 minutes.
-
Remove the overlay and stain the cell monolayer with crystal violet solution for 15-30 minutes.
-
Gently wash the plates with water and allow them to dry.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each drug concentration compared to the virus control.
-
Determine the EC50 value by plotting the percentage of plaque reduction against the drug concentration and fitting the data to a dose-response curve.[15]
Cytotoxicity Assay (CC50 Determination)
This assay measures the toxicity of the compound on the host cells to determine the CC50 value.
Materials:
-
Confluent monolayer of host cells in 96-well plates.
-
This compound stock solution.
-
Growth medium.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent or similar cell viability reagent (e.g., XTT, MTS).
-
Solubilization buffer (e.g., DMSO, isopropanol with HCl).
-
Microplate reader.
Procedure:
-
Seed host cells in a 96-well plate and incubate until confluent.
-
Prepare serial dilutions of rimantadine in growth medium.
-
Remove the old medium and add the medium containing the different concentrations of rimantadine to the wells. Include a cell control (no drug).
-
Incubate the plate for the same duration as the antiviral assay (e.g., 48-72 hours).
-
Add the MTT reagent to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.
-
Calculate the percentage of cell viability for each drug concentration compared to the cell control.
-
Determine the CC50 value by plotting the percentage of cell viability against the drug concentration and fitting the data to a dose-response curve.[21]
Mandatory Visualizations: Signaling Pathways and Experimental Workflows
Viral Entry and Uncoating Inhibition
The following diagrams illustrate the proposed mechanisms by which rimantadine may interfere with the early stages of viral replication for different virus families.
Caption: Proposed mechanism of rimantadine inhibition of flavivirus entry.
Viroporin Inhibition
Rimantadine's activity against several viruses is linked to its ability to block viral ion channels, known as viroporins.
Caption: General mechanism of rimantadine as a viroporin inhibitor.
Experimental Workflow for Antiviral Screening
The following diagram outlines a typical workflow for screening compounds for antiviral activity.
Caption: A standard workflow for in vitro antiviral drug screening.
Conclusion and Future Directions
The evidence presented in this technical guide strongly suggests that this compound's antiviral activity extends beyond influenza A. Its ability to inhibit a range of RNA viruses, primarily through the targeting of viral ion channels, positions it as a promising candidate for drug repurposing and as a scaffold for the development of novel broad-spectrum antiviral agents.
Future research should focus on:
-
Elucidating Precise Mechanisms: Further investigation is needed to fully understand the molecular interactions between rimantadine and its non-influenza viral targets.
-
In Vivo Efficacy: While in vitro data is promising, more extensive preclinical and clinical studies are required to validate the therapeutic potential of rimantadine against these viruses in vivo.
-
Derivative Synthesis and Optimization: The adamantane scaffold of rimantadine offers opportunities for medicinal chemistry efforts to synthesize derivatives with improved potency, selectivity, and pharmacokinetic profiles.
-
Combination Therapies: Exploring the synergistic effects of rimantadine with other antiviral agents could lead to more effective treatment regimens and help mitigate the development of drug resistance.
By continuing to explore the antiviral potential of rimantadine, the research and drug development community can unlock new therapeutic strategies for a variety of challenging viral infections.
References
- 1. researchgate.net [researchgate.net]
- 2. [PDF] Structure of the dengue virus envelope protein after membrane fusion | Semantic Scholar [semanticscholar.org]
- 3. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 4. The p7 protein of the hepatitis C virus induces cell death differently from the influenza A virus viroporin M2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Coronavirus envelope protein - Wikipedia [en.wikipedia.org]
- 7. Envelope Protein-Targeting Zika Virus Entry Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of hepatitis C virus p7 membrane channels in a liposome-based assay system - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibitors of the small membrane (M) protein viroporin prevent Zika virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. crystal.harvard.edu [crystal.harvard.edu]
- 11. P7 - HCV Proteins - Hepatitis C Online [hepatitisc.uw.edu]
- 12. SARS coronavirus E protein forms cation-selective ion channels - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Envelope Protein Ubiquitination Drives Zika Virus Entry and Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Rimantadine Binds to and Inhibits the Influenza A M2 Proton Channel without Enantiomeric Specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Suppression of dengue virus replication in vitro by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. The Coronavirus E Protein: Assembly and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Amantadine has potential for the treatment of COVID-19 because it inhibits known and novel ion channels encoded by SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. tandfonline.com [tandfonline.com]
- 21. mdpi.com [mdpi.com]
The Pharmacokinetics and Metabolism of Rimantadine: An In-Depth Technical Guide for Researchers
An overview of the absorption, distribution, metabolism, and excretion (ADME) of the antiviral drug rimantadine in key laboratory models, providing a critical resource for researchers, scientists, and drug development professionals. This guide synthesizes quantitative data, details experimental methodologies, and visualizes metabolic pathways to facilitate a comprehensive understanding of rimantadine's behavior in preclinical studies.
Rimantadine, an α-methyl derivative of amantadine, has been a subject of interest for its antiviral properties against influenza A virus. Understanding its pharmacokinetic profile and metabolic fate in laboratory animals is fundamental for the development and evaluation of adamantane derivatives. This technical guide provides a consolidated overview of rimantadine's ADME properties in mice, rats, and dogs, supported by detailed experimental protocols and data visualizations.
Pharmacokinetic Profiles in Laboratory Models
The pharmacokinetic parameters of rimantadine exhibit notable variability across different laboratory species. These differences are crucial for extrapolating preclinical data to human clinical trials. The following tables summarize the key pharmacokinetic parameters of rimantadine in mice, dogs, and rats after oral (PO) and intravenous (IV) administration.
Table 1: Pharmacokinetic Parameters of Rimantadine in Mice
| Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (h) | Elimination Half-life (h) | Bioavailability (%) | Clearance (L/h/kg) | Volume of Distribution (L/kg) |
| 10 | PO | 274 | <0.5 | 1.5 | - | - | - |
| 40 | PO | 2,013 | <0.5 | 1.5 | 58.6 | 4.3 | 7.6 |
Data sourced from studies on mice, where peak plasma concentrations were found to be markedly disproportional to the dose.[1]
Table 2: Pharmacokinetic Parameters of Rimantadine in Dogs
| Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (h) | Elimination Half-life (h) | Bioavailability (%) | Clearance (L/h/kg) | Volume of Distribution (L/kg) |
| 5 | PO | 275 | 1.7 | 3.3 | 99.4 | 3.7 | 13.8 |
| 10 | PO | 800 | 1.7 | 3.3 | - | - | - |
| 20 | PO | 1,950 | 1.7 | 3.3 | - | - | - |
In contrast to mice, peak plasma concentrations in dogs were approximately proportional to the dose.[1]
Table 3: Pharmacokinetic Parameters of Rimantadine in Rats
| Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) |
| 20 | PO | 450 ± 80 | 2.0 ± 0.5 | 2500 ± 400 |
Pharmacokinetic parameters determined in female Sprague-Dawley rats.[2]
Metabolism of Rimantadine
Rimantadine undergoes extensive metabolism in the liver, with hydroxylation and conjugation being the primary pathways. The metabolic profile, however, shows significant species-dependent variations.
In mice , two primary metabolites have been identified as ring-substituted isomers of hydroxy-rimantadine.[1]
In rats , the major metabolite is m-hydroxyrimantadine, accounting for 22-24% of the dose. Rats also excrete trans-p-hydroxyrimantadine (23.5-25.2% of the dose), both free and conjugated.[3]
In dogs , m-hydroxyrimantadine is also a major metabolite (21-27% of the dose). Unlike rats, dogs do not excrete trans-p-hydroxyrimantadine. Instead, an oxidative pathway leads to the formation of m- and p-hydroxylated analogs where the amino group is replaced by a hydroxyl group.[3] Less than 5% of the administered dose is recovered as the parent drug in dog urine within 48 hours.[1]
Over 75% of a rimantadine dose is metabolized in the liver, with the parent compound and its metabolites being almost entirely eliminated by the kidneys.[4]
Metabolic Pathways of Rimantadine
The following diagram illustrates the primary metabolic pathways of rimantadine in laboratory models.
References
- 1. Pharmacokinetics and metabolism of rimantadine hydrochloride in mice and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of rimantadine in rat plasma by liquid chromatography/electrospray mass spectrometry and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The metabolism of [14C]this compound in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rimantadine: a clinical perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
The Adamantane Advantage: An In-Depth Technical Guide to the Initial In Vitro Antiviral Activity of Rimantadine Against RNA Viruses
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rimantadine, a derivative of adamantane, has long been an established antiviral agent, primarily recognized for its activity against influenza A virus.[1] Its mechanism of action against influenza is well-characterized, targeting the M2 proton ion channel and inhibiting viral uncoating.[1][2] However, a growing body of in vitro research has illuminated the broader potential of rimantadine as an inhibitor of a diverse range of RNA viruses beyond influenza. This technical guide provides a comprehensive overview of the initial in vitro studies of rimantadine, presenting key quantitative data, detailed experimental methodologies, and visual representations of experimental workflows and proposed mechanisms of action. The findings summarized herein underscore the potential for repurposing and developing rimantadine-based antivirals for a variety of RNA virus-mediated diseases.
Quantitative Antiviral Activity of Rimantadine
The in vitro efficacy of rimantadine has been evaluated against several RNA viruses, with key quantitative data summarized below. These data, primarily derived from plaque reduction and cell viability assays, provide a comparative look at the drug's potency and therapeutic window across different viral families.
Flaviviridae Family
Studies have demonstrated that rimantadine exhibits inhibitory activity against members of the Flaviviridae family, including Zika virus (ZIKV), Dengue virus (DENV), and Yellow Fever virus (YFV). The antiviral effects are observed at concentrations well below the cytotoxic levels, indicating a favorable selectivity index.[3][4][5]
| Virus | Cell Line | Assay Type | EC50 (µg/mL) | IC50 (µg/mL) | IC90 (µg/mL) | CC50 (µg/mL) | Selectivity Index (SI) | Reference(s) |
| Zika Virus (ZIKV) | ||||||||
| CIET-01 (clinical isolate) | Vero | Plaque Reduction | - | 10.3 ± 1.5 | 21.8 ± 1.2 | >100 | >9.7 | [4] |
| MR 766 (reference strain) | Vero | Plaque Reduction | - | 12.1 ± 1.1 | 25.1 ± 0.9 | >100 | >8.3 | [4] |
| R103451 (reference strain) | Vero | Plaque Reduction | - | 11.2 ± 1.8 | 23.4 ± 1.4 | >100 | >8.9 | [4] |
| Dengue Virus (DENV) | ||||||||
| DENV-1 | Vero | Plaque Reduction | - | 14.2 ± 1.3 | 29.1 ± 1.1 | >100 | >7.0 | [4] |
| DENV-2 | Human PBL | Viral Growth Inhibition | - | Completely suppressed at 25 µg/mL | - | >75 | - | [6] |
| All 4 Serotypes | LLC-MK2 | Viral Production | >90% inhibition at 50 µg/mL | - | - | >75 | - | [6] |
| Yellow Fever Virus (YFV) | ||||||||
| 17D (vaccine strain) | Vero | Plaque Reduction | - | 28.4 ± 1.2 | 45.3 ± 1.5 | >100 | >3.5 | [4] |
EC50: 50% effective concentration; IC50: 50% inhibitory concentration; IC90: 90% inhibitory concentration; CC50: 50% cytotoxic concentration; SI: Selectivity Index (CC50/IC50).
Togaviridae Family
Rimantadine has also been investigated for its activity against Chikungunya virus (CHIKV), a member of the Togaviridae family. Time-of-addition assays have been crucial in elucidating the stage of the viral life cycle affected by the drug.
| Virus | Cell Line | Assay Type | Inhibition (%) | Treatment Stage | Reference(s) |
| Chikungunya Virus (CHIKV) | Not Specified | Not Specified | 29% | Pre-treatment | [7] |
| 57% | Early stages of infection | [7] | |||
| 60% | Post-entry stages | [7] |
Experimental Protocols
The following sections detail the methodologies employed in the cited in vitro studies to determine the antiviral efficacy and cytotoxicity of rimantadine.
Plaque Reduction Assay
This assay is the gold standard for quantifying the reduction in infectious virus particles in the presence of an antiviral compound.
-
Cell Seeding: A confluent monolayer of susceptible cells (e.g., Vero cells) is prepared in multi-well plates.
-
Virus Dilution: The target virus is serially diluted to a concentration that produces a countable number of plaques.
-
Infection: The cell monolayers are infected with the diluted virus and incubated for a specific period (e.g., 1-2 hours) to allow for viral adsorption.
-
Drug Treatment: After adsorption, the viral inoculum is removed, and the cells are washed. An overlay medium (often containing carboxymethylcellulose or agar) with varying concentrations of rimantadine is added to the wells. A control group with no drug is also included.
-
Incubation: The plates are incubated for several days (e.g., 3-5 days) to allow for plaque formation.
-
Staining and Counting: The cell monolayers are fixed and stained (e.g., with crystal violet), revealing the plaques (zones of cell death). The number of plaques in the treated wells is counted and compared to the untreated control to determine the percentage of inhibition and calculate the IC50 value.[8]
Cytotoxicity Assay
This assay is performed in parallel with antiviral assays to determine the concentration of the drug that is toxic to the host cells, which is essential for calculating the selectivity index.
-
Cell Seeding: Cells are seeded in multi-well plates at the same density as in the antiviral assays.
-
Drug Incubation: The cells are incubated with a range of concentrations of rimantadine for the same duration as the antiviral assay.
-
Viability Assessment: Cell viability is measured using various methods, such as the MTT assay, which measures mitochondrial activity, or by staining with dyes like SYTOX Green to identify dead cells.[4]
-
CC50 Calculation: The concentration of rimantadine that reduces cell viability by 50% is determined and expressed as the CC50 value.
Time-of-Addition Assay
This assay helps to pinpoint the stage of the viral replication cycle that is inhibited by the antiviral compound.
-
Experimental Arms: The experiment is divided into different treatment groups:
-
Pre-treatment: Cells are treated with rimantadine before infection.
-
Co-treatment: The virus is incubated with rimantadine during the infection period.
-
Post-treatment: Rimantadine is added at various time points after the viral adsorption period.
-
-
Infection and Treatment: Cells are infected with the virus, and the drug is added or removed according to the experimental arm.
-
Quantification: After a single replication cycle, the production of new virus particles is quantified, typically by plaque assay or RT-qPCR.
-
Analysis: The level of viral inhibition in each treatment group is compared to determine if the drug acts on early events (entry), post-entry events (replication), or has a direct virucidal effect.[7][9]
Visualizing Workflows and Mechanisms
The following diagrams, created using the DOT language, illustrate a standard experimental workflow and the proposed mechanisms of action for rimantadine.
Experimental Workflow: Plaque Reduction Assay
References
- 1. Rimantadine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. In Vitro Inhibition of Zika Virus Replication with Amantadine and Rimantadine Hydrochlorides [kerwa.ucr.ac.cr]
- 4. In Vitro Inhibition of Zika Virus Replication with Amantadine and Rimantadine Hydrochlorides [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Suppression of dengue virus replication in vitro by rimantadine hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Repurposing potential of this compound and development of a promising platinum(II)-rimantadine metallodrug for the treatment of Chikungunya virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. kerwa.ucr.ac.cr [kerwa.ucr.ac.cr]
- 9. Inhibition of Chikungunya Virus Replication by Harringtonine, a Novel Antiviral That Suppresses Viral Protein Expression - PMC [pmc.ncbi.nlm.nih.gov]
Rimantadine's Neurological Frontier: A Technical Guide to Therapeutic Applications
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Rimantadine, an adamantane derivative historically recognized for its antiviral properties against influenza A, is emerging as a compound of significant interest for its potential therapeutic applications in a range of neurological disorders. Structurally and mechanistically related to the FDA-approved drugs amantadine and memantine, rimantadine exhibits a multi-modal pharmacological profile that includes dopaminergic modulation, N-methyl-D-aspartate (NMDA) receptor antagonism, and potential anti-inflammatory and autophagy-inducing effects. This technical guide synthesizes the current preclinical and clinical evidence supporting the exploration of rimantadine for conditions such as Parkinson's disease, and discusses the mechanistic rationale for its investigation in other neurodegenerative diseases like Alzheimer's. It provides an in-depth look at its mechanisms of action, summarizes key quantitative data from clinical studies, outlines relevant experimental protocols, and visualizes complex biological and procedural information to support further research and development.
Core Mechanisms of Action in the Central Nervous System
While the precise mechanisms of rimantadine in the CNS are not fully elucidated, evidence points to several key pathways, largely extrapolated from studies of its close analog, amantadine.[1][2]
Dopaminergic Modulation
Rimantadine is understood to exert anti-Parkinsonian effects, primarily attributed to its influence on the dopaminergic system.[3] It is believed to promote the release of dopamine from presynaptic nerve terminals in the substantia nigra and may also inhibit its reuptake.[1][3][4] This action helps to restore dopaminergic tone in the basal ganglia, alleviating motor symptoms characteristic of Parkinson's disease.
NMDA Receptor Antagonism
A crucial mechanism shared among adamantane derivatives is the non-competitive antagonism of NMDA receptors.[1][5] By blocking the NMDA receptor ion channel, rimantadine can mitigate excitotoxicity, a pathological process implicated in neuronal cell death in various neurodegenerative conditions. This mechanism is central to the therapeutic effect of the related drug memantine in Alzheimer's disease. While the specific binding affinity of rimantadine for the NMDA receptor is not well-documented, its structural similarity to amantadine and memantine strongly suggests a comparable function.[6][7]
Anti-Inflammatory and Neuroprotective Effects
Chronic neuroinflammation, characterized by the activation of microglia, is a key pathological feature of many neurological disorders. Studies on amantadine have demonstrated an inhibitory effect on microglial activation and a reduction in the production of pro-inflammatory mediators.[8][9] This suggests that rimantadine may share these anti-inflammatory properties, thereby protecting neurons from inflammatory damage.[9] Amantadine has been shown to inhibit the release of pro-inflammatory factors from microglia and increase the expression of neurotrophic factors in astroglia.[9]
Induction of Autophagy
Recent research has uncovered that both rimantadine and amantadine can enhance autophagy, the cellular process for clearing damaged organelles and aggregated proteins.[10][11] This mechanism involves the downregulation of the mTOR pathway, a key regulator of cell growth and metabolism.[10] By promoting the fusion of autophagosomes with lysosomes, rimantadine may facilitate the removal of toxic protein aggregates, a hallmark of diseases like Alzheimer's and Parkinson's, offering another avenue for neuroprotection.[10]
Preclinical and Clinical Evidence
While large-scale clinical trials are lacking, initial studies and mechanistic rationale provide a foundation for rimantadine's therapeutic potential.
Parkinson's Disease (PD)
The most direct clinical evidence for rimantadine in neurological disorders comes from an open-label pilot study in patients with Parkinson's disease.[12][13] The study demonstrated that rimantadine provided motor benefits, particularly in improving rigidity.[12]
Furthermore, a case series suggested that rimantadine may be a viable alternative for PD patients who experience peripheral side effects, such as lower limb edema and livedo reticularis, from amantadine.[14] In this series, most patients who switched to rimantadine maintained their motor benefit with a marked improvement in peripheral side effects.[14]
Alzheimer's Disease (AD) and Other Dementias
There are currently no dedicated clinical trials evaluating rimantadine for Alzheimer's disease. However, a strong therapeutic rationale exists based on its presumed NMDA receptor antagonist properties. Glutamatergic excitotoxicity is a well-established component of AD pathology, and the approved AD drug memantine acts via this mechanism. Given the structural and functional similarities, rimantadine presents a compelling candidate for investigation in AD and other dementias where excitotoxicity is implicated.
Multiple Sclerosis (MS)-Related Fatigue
Amantadine is used off-label to manage the debilitating fatigue associated with Multiple Sclerosis. As the alpha-methyl derivative of amantadine, rimantadine may offer similar benefits. A key advantage of rimantadine is its improved side-effect profile, particularly concerning CNS effects, which are more common with amantadine.[15][16][17] This suggests rimantadine could be a better-tolerated option for MS patients, although direct clinical studies are needed to confirm its efficacy for fatigue.
Quantitative Data Summary
The following tables summarize key quantitative findings from published clinical research.
Table 1: Efficacy of Rimantadine in an Open-Label Parkinson's Disease Trial [12]
| Metric | Number of Patients (N) | Mean Dose (mg/day) | Baseline (Mean) | Post-Treatment (Mean) | Percentage Improvement | p-value |
| Hoehn and Yahr Staging | 14 | 256 | - | - | 13% | 0.01 |
| Motor UPDRS Score | 14 | 256 | - | - | 20% | 0.02 |
| Subjective Response | 10 (of 14) | 256 | - | - | 33% (mean) | - |
UPDRS: Unified Parkinson's Disease Rating Scale
Table 2: Comparison of CNS Adverse Events: Rimantadine vs. Amantadine in Elderly Patients [17]
| Adverse Event | Amantadine (N=156) | Rimantadine (N=156) | p-value |
| Any CNS Adverse Effect | 29 (18.6%) | 3 (1.9%) | < 0.01 |
| Drug Discontinuation due to AE | 27 (17.3%) | 3 (1.9%) | < 0.001 |
| Confusion | 16 (10.6%) | 1 (0.6%) | < 0.001 |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. Below are representative protocols for clinical and preclinical evaluation of rimantadine.
Protocol: Open-Label Clinical Trial for Rimantadine in Parkinson's Disease
(Based on the methodology described by Evidente et al., 1999)[12]
-
Objective: To assess the safety, tolerability, and preliminary efficacy of rimantadine on motor symptoms in patients with Parkinson's disease.
-
Patient Population:
-
Inclusion Criteria: Patients diagnosed with idiopathic Parkinson's disease, Hoehn and Yahr stage 2-3. Can be de novo or on stable levodopa therapy.
-
Exclusion Criteria: Presence of dyskinesias or significant motor fluctuations, severe cognitive impairment, severe renal or hepatic dysfunction.
-
-
Study Design: Single-arm, open-label, dose-escalation study.
-
Intervention:
-
Initiate rimantadine at 100 mg/day orally.
-
Titrate upwards by 100 mg increments weekly, based on tolerance and clinical response, to a maximum of 300 mg/day.
-
Maintain the optimal effective dose for a predefined study period (e.g., 8-12 weeks).
-
-
Outcome Measures:
-
Primary: Change from baseline in the motor section (Part III) of the Unified Parkinson's Disease Rating Scale (UPDRS).
-
Secondary: Change in Hoehn and Yahr staging; patient-reported subjective improvement (e.g., percentage improvement on a visual analog scale); incidence and severity of adverse events.
-
-
Statistical Analysis: Paired t-tests or Wilcoxon signed-rank tests to compare baseline and post-treatment scores for primary and secondary outcome measures. Descriptive statistics for adverse events.
Protocol: In Vitro Assay for Neuroprotection via Autophagy Induction[18]
-
Objective: To determine if rimantadine protects neuronal cells from a neurotoxin-induced insult and to assess if this protection is mediated by the induction of autophagy.
-
Cell Culture:
-
Use a human neuroblastoma cell line (e.g., SH-SY5Y) or primary cortical neurons.
-
Culture cells in appropriate media (e.g., DMEM/F12 with supplements) to ~80% confluency.
-
-
Experimental Groups:
-
Vehicle Control (DMSO or media)
-
Neurotoxin only (e.g., MPP+ or 6-OHDA for a PD model; Aβ oligomers for an AD model)
-
Rimantadine pre-treatment followed by neurotoxin
-
Rimantadine alone
-
-
Methodology:
-
Pre-treat designated wells with various concentrations of rimantadine (e.g., 1-100 µM) for 24 hours.
-
Introduce the neurotoxin at a predetermined toxic concentration (e.g., EC50) and co-incubate for another 24 hours.
-
-
Outcome Measures:
-
Cell Viability: Assess using an MTT or LDH release assay.[18] A higher absorbance (MTT) or lower absorbance (LDH) in the rimantadine co-treated group would indicate protection.
-
Autophagy Marker Expression (Western Blot): Lyse cells and probe for key autophagy proteins. An increase in the ratio of LC3-II to LC3-I and a decrease in p62 levels would indicate enhanced autophagic flux.
-
Autophagosome Visualization (Immunofluorescence): Fix cells and stain for LC3 (green) and lysosomes (LysoTracker Red). An increase in yellow puncta (colocalization) in rimantadine-treated cells would indicate enhanced autophagosome-lysosome fusion.[10]
-
-
Statistical Analysis: One-way ANOVA with post-hoc tests (e.g., Tukey's) to compare differences between experimental groups.
Visualizations: Pathways and Workflows
The following diagrams are rendered using DOT language to illustrate key concepts.
Caption: Rimantadine's proposed synaptic mechanisms of action.
Caption: Workflow for an open-label clinical trial of rimantadine.
Caption: Relationship of adamantanes to neurological disorders.
Conclusion and Future Directions
Rimantadine presents a compelling case for repurposing in the field of neurology. Its multi-target mechanism of action, encompassing dopaminergic, glutamatergic, and potentially anti-inflammatory and autophagic pathways, positions it as a versatile candidate for complex neurodegenerative diseases. The preliminary clinical data in Parkinson's disease are encouraging, particularly regarding its favorable side-effect profile compared to amantadine.[12][17]
Future research must prioritize well-designed, double-blind, placebo-controlled trials to validate the findings of the initial open-label study in Parkinson's disease.[12] Furthermore, preclinical studies are warranted to definitively characterize rimantadine's binding affinity for the NMDA receptor and to explore its neuroprotective and anti-inflammatory effects in relevant animal models of Alzheimer's disease and Multiple Sclerosis. Investigating its ability to modulate autophagy in vivo could also open new therapeutic avenues. For drug development professionals, rimantadine offers a promising scaffold for the development of novel, CNS-penetrant molecules with enhanced efficacy and safety profiles.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Amantadine - Wikipedia [en.wikipedia.org]
- 3. Rimantadine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Amantadine increases the extracellular dopamine levels in the striatum by re-uptake inhibition and by N-methyl-D-aspartate antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Rimantadine - Wikipedia [en.wikipedia.org]
- 7. Different binding affinities of NMDA receptor channel blockers in various brain regions--indication of NMDA receptor heterogeneity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Microglia-inhibiting activity of Parkinson's disease drug amantadine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anti-Inflammatory Effects of Amantadine and Memantine: Possible Therapeutics for the Treatment of Covid-19? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Amantadine and Rimantadine Inhibit Hepatitis A Virus Replication through the Induction of Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Amantadine and Rimantadine Inhibit Hepatitis A Virus Replication through the Induction of Autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A pilot study on the motor effects of rimantadine in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 14. Rimantadine in Parkinson's disease patients experiencing peripheral adverse effects from amantadine: report of a case series - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Antiviral drugs amantadine and rimantadine for preventing and treating the symptoms of influenza A in adults | Cochrane [cochrane.org]
- 16. Comparative toxicity of amantadine hydrochloride and rimantadine hydrochloride in healthy adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Comparison of central nervous system adverse effects of amantadine and rimantadine used as sequential prophylaxis of influenza A in elderly nursing home patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Pharmacological Characterization of the Spectrum of Antiviral Activity and Genetic Barrier to Drug Resistance of M2-S31N Channel Blockers - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Rimantadine Hydrochloride in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rimantadine hydrochloride, an α-methyl derivative of amantadine, is a synthetic tricyclic amine with well-documented antiviral properties.[1] It has been primarily recognized for its efficacy in the prophylaxis and treatment of infections caused by influenza A virus strains.[2] The primary mechanism of action against influenza A involves the targeted inhibition of the M2 protein, a viral ion channel essential for the uncoating process of the virus within a host cell.[3][4] By blocking this proton channel, this compound prevents the release of viral ribonucleoprotein into the cytoplasm, thereby halting viral replication at an early stage.[3][5][6]
Recent studies have expanded the known antiviral spectrum of rimantadine, demonstrating its activity against other viruses such as Hepatitis A Virus (HAV). In the case of HAV, rimantadine induces autophagy, a cellular catabolic process, by inhibiting the mTOR signaling pathway.[7] This application note provides detailed experimental protocols for utilizing this compound in cell culture settings to evaluate its antiviral efficacy and cytotoxic profile.
Data Presentation
The following tables summarize the quantitative data for this compound's activity in various cell culture models.
Table 1: Antiviral Activity of this compound
| Virus | Cell Line | Assay Type | Endpoint | Value | Citation |
| Influenza A (H1N1) | MDCK | Plaque Reduction | EC50 | 19.62 nM | [8] |
| Influenza A (H1N1) | MDCK | Plaque Reduction | EC50 | 24.44 nM | [8] |
| Influenza A (H3N2) | MDCK | Virus Yield Reduction | - | Significant reduction at <20 µM | [9] |
| Hepatitis A Virus (HAV) | Huh7 | RNA level inhibition | IC50 | 6.7 µg/mL | [7] |
| Hepatitis A Virus (HAV) | IHH | RNA level inhibition | IC50 | 1.6 µg/mL | [7] |
Table 2: Cytotoxicity of this compound
| Cell Line | Assay Type | Endpoint | Value | Citation |
| MDCK | Not Specified | CC50 | >100 µM | Not Specified |
| Huh7 | Not Specified | Non-toxic concentration | ≤10 µg/mL | [7] |
| IHH | Not Specified | Non-toxic concentration | ≤10 µg/mL | [7] |
Mandatory Visualization
Caption: Experimental workflow for evaluating this compound.
Caption: Mechanism of rimantadine HCl action on Influenza A M2 protein.
Caption: Rimantadine's effect on the mTOR pathway and HAV replication.
Experimental Protocols
Preparation of this compound Stock Solution
-
Materials :
-
This compound powder
-
Dimethyl sulfoxide (DMSO) or sterile phosphate-buffered saline (PBS), pH 7.2
-
Sterile, nuclease-free microcentrifuge tubes or vials
-
Pipettes and sterile filter tips
-
-
Procedure for DMSO Stock (Recommended for high concentrations) :
-
Dissolve this compound powder in DMSO to a final concentration of 10-50 mg/mL.
-
Vortex gently until the powder is completely dissolved.
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for up to one year or at -80°C for up to two years.
-
-
Procedure for Aqueous Stock (for direct use in assays) :
-
Dissolve this compound powder in sterile PBS (pH 7.2) to a final concentration of 1-5 mg/mL.
-
Ensure complete dissolution.
-
It is recommended to prepare this solution fresh before each experiment and not to store it for more than one day.
-
-
Working Solution Preparation :
-
On the day of the experiment, thaw an aliquot of the stock solution.
-
Dilute the stock solution to the desired working concentrations using the appropriate cell culture medium.
-
Ensure the final concentration of DMSO in the culture medium is non-toxic to the cells (typically ≤ 0.5%).
-
Cytotoxicity Assay (MTT Assay)
This protocol is for determining the 50% cytotoxic concentration (CC50) of this compound.
-
Materials :
-
96-well cell culture plates
-
Adherent cells (e.g., MDCK, Huh7)
-
Complete cell culture medium
-
This compound working solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 0.1 N HCl in isopropanol, or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)
-
Microplate reader
-
-
Procedure :
-
Seed the 96-well plates with cells at a density that will result in approximately 80-90% confluency after 24 hours.
-
Incubate the plates at 37°C in a 5% CO2 incubator overnight.
-
The next day, remove the culture medium and add 100 µL of fresh medium containing serial dilutions of this compound to the respective wells. Include a "cells only" control (medium without the compound) and a "medium only" blank.
-
Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570-590 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration compared to the untreated control. The CC50 value is determined from the dose-response curve.
-
Antiviral Assay (Plaque Reduction Assay for Influenza A)
This assay is used to determine the concentration of this compound that inhibits viral plaque formation by 50% (EC50).
-
Materials :
-
6-well or 12-well cell culture plates
-
MDCK cells
-
Influenza A virus stock
-
Infection medium (e.g., DMEM with 0.5% BSA)
-
This compound working solutions
-
Overlay medium (e.g., DMEM containing 1.2% Avicel or 1% agarose and TPCK-treated trypsin)
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol)
-
-
Procedure :
-
Seed the plates with MDCK cells and grow to confluency.
-
Wash the confluent cell monolayers with PBS.
-
Infect the cells with a dilution of influenza A virus that will produce approximately 50-100 plaque-forming units (PFU) per well.
-
Allow the virus to adsorb for 1 hour at 37°C.
-
Remove the viral inoculum and wash the cells with PBS.
-
Add the overlay medium containing different concentrations of this compound to each well. Include a "virus only" control (no compound).
-
Incubate the plates at 37°C in a 5% CO2 incubator for 2-3 days, or until plaques are visible.
-
Fix the cells with 10% formalin for at least 30 minutes.
-
Remove the overlay and the fixative, then stain the cell monolayer with crystal violet solution for 15-30 minutes.
-
Gently wash the plates with water and allow them to dry.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each concentration compared to the "virus only" control. The EC50 value is determined from the dose-response curve.
-
References
- 1. pnas.org [pnas.org]
- 2. Structure of the Amantadine Binding Site of Influenza M2 Proton Channels In Lipid Bilayers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Influenza Viruses: Harnessing the Crucial Role of the M2 Ion-Channel and Neuraminidase toward Inhibitor Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are M2 protein inhibitors and how do they work? [synapse.patsnap.com]
- 5. This compound blocks the second step of influenza virus uncoating - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of influenza virus uncoating by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Amantadine and Rimantadine Inhibit Hepatitis A Virus Replication through the Induction of Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rimantadine Binds to and Inhibits the Influenza A M2 Proton Channel without Enantiomeric Specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neuraminidase Inhibitor-Rimantadine Combinations Exert Additive and Synergistic Anti-Influenza Virus Effects in MDCK Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Rimantadine Hydrochloride in Pharmaceutical Formulations by RP-HPLC with UV Detection
AN-RMT-HPLC-001
Introduction
Rimantadine hydrochloride is an antiviral drug primarily used for the prophylaxis and treatment of influenza A infections.[1][2] Accurate and reliable quantification of Rimantadine in pharmaceutical dosage forms is crucial for ensuring product quality and therapeutic efficacy. A significant analytical challenge is that the rimantadine molecule lacks a strong native chromophore, making direct UV spectrophotometric detection difficult.[3]
This application note details a robust and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of this compound. The method employs a pre-column derivatization step to attach a UV-active moiety to the analyte, enabling sensitive and accurate detection by a standard UV detector. The validation was performed according to the International Council for Harmonisation (ICH) guidelines.[3][4]
Principle of the Method
This method is based on the pre-column derivatization of this compound with Anthraquinone-2-sulphonyl chloride (AQSC).[3] The primary amine group of rimantadine reacts with AQSC to form a stable, UV-active derivative. This derivative is then separated from interfering substances on a C18 reverse-phase column using an isocratic mobile phase and quantified by a UV detector. The workflow ensures high selectivity and sensitivity for the analyte.
Caption: Logical diagram of the pre-column derivatization reaction.
Experimental Protocols
Materials and Reagents
-
Reference Standard: this compound (API quality)
-
Derivatizing Agent: Anthraquinone-2-sulphonyl chloride (AQSC)
-
Solvents: HPLC grade Ethylnitrile (Acetonitrile), Dichloromethane (DCM), and water.[3]
-
Buffer Components: 1-octane sulfonic acid sodium salt monohydrate, Sodium Hydroxide (SH), Hydrochloric Acid (HCl), Anhydrous Sodium Sulfate (SS).[3]
-
Pharmaceutical Sample: this compound tablets (e.g., Flumadine®).[3]
-
Equipment: Standard HPLC system with a UV-Vis detector, C18 analytical column, analytical balance, volumetric flasks, pipettes, sonicator, and pH meter.
Chromatographic Conditions
The analysis is performed using the following parameters:
| Parameter | Condition |
| HPLC System | Agilent 1200 Series or equivalent |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Ethylnitrile : 0.005M 1-octane sulfonic acid sodium salt buffer (pH 6.7) (60:40 v/v).[3] |
| Elution Mode | Isocratic |
| Flow Rate | 1.0 mL/min.[3] |
| Detection | UV at 259 nm.[3] |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
| Run Time | Approximately 10 minutes |
Preparation of Solutions
-
Buffer Preparation (0.005M 1-octane sulfonic acid): Prepare the buffer solution in HPLC grade water and adjust the pH to 6.7.[3]
-
Mobile Phase Preparation: Mix Ethylnitrile and the prepared buffer in a 60:40 volume ratio. Filter and degas the solution before use.[3]
-
Derivatizing Agent (AQSC) Solution: Prepare a 1.0 millimolar solution of AQSC in 25 mL of Dichloromethane (DCM).[3]
-
Standard Stock Solution (1000 ppm): Accurately weigh 50 mg of Rimantadine HCl reference standard and transfer it to a 50 mL volumetric flask. Add the diluent (Ethylnitrile) to the mark and sonicate to dissolve.[3]
-
Working Standard Solutions (50-250 ppm): Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve concentrations ranging from 50 ppm to 250 ppm.[3]
Sample Preparation (from Tablets)
-
Weigh and finely powder no fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to 50 mg of Rimantadine HCl and transfer it to a 50 mL volumetric flask.[3]
-
This powder is then subjected to the derivatization protocol as described below.
Pre-Column Derivatization Protocol
-
Place the 50 mg of Rimantadine HCl (either pure standard or from tablet powder) into a 100 mL flask.[3]
-
Add water and a sodium hydroxide (SH) solution and stir.[3]
-
Add 15 mL of DCM, followed by the 25 mL of AQSC solution, over 30 minutes while stirring. Continue stirring for one hour.[3]
-
Transfer the mixture to a separating funnel. Remove the aqueous phase.
-
Wash the remaining organic phase three times with 1M HCl and then dry it over anhydrous sodium sulfate (SS).[3]
-
Evaporate the DCM using a rotary evaporator to obtain the solid RMT-AQSC derivative residue.[3]
-
Dissolve this residue in Ethylnitrile in a 50 mL volumetric flask to achieve a concentration of 1000 ppm. This serves as the sample stock solution.
-
Prepare the desired sample concentration (e.g., 150 ppm) by diluting this stock solution with the diluent.[3]
Method Validation and Results
The developed method was validated according to ICH guidelines for linearity, accuracy, precision, and sensitivity.[3]
System Suitability
System suitability tests were performed to ensure the chromatographic system was adequate for the analysis.
| Parameter | Acceptance Criteria | Typical Result |
| Retention Time (RT) | Approx. 6.8 min | 6.79 min.[3] |
| Tailing Factor (T) | ≤ 2 | < 2.[3] |
| Theoretical Plates (N) | > 2000 | > 2000.[3] |
| % RSD of Peak Area | ≤ 2.0% | < 2.0%.[3] |
Method Validation Summary
The quantitative data below summarizes the performance of this validated method.
| Validation Parameter | Concentration Range / Level | Result |
| Linearity (r²) | 50 - 250 ppm | > 0.999.[1][3] |
| Accuracy (% Recovery) | 80%, 100%, 120% | 98% - 102%.[1][2][4] |
| Precision (% RSD) | - | < 2.0%.[3] |
| Limit of Detection (LOD) | - | 1.32 ppm.[3][5] |
| Limit of Quantification (LOQ) | - | 4.0 ppm.[3][5] |
| Robustness | Small variations in method | % RSD < 2, indicating robustness.[3] |
Experimental Workflow
The entire process from sample receipt to final quantification is outlined in the workflow diagram below.
Caption: Workflow for the quantification of Rimantadine HCl.
Conclusion
This application note presents a selective, accurate, and precise RP-HPLC method for the quantification of this compound in pharmaceutical preparations. The pre-column derivatization with AQSC successfully overcomes the challenge of poor UV absorbance, allowing for reliable detection and quantification.[3] The method is validated according to ICH guidelines and demonstrates excellent linearity, accuracy, and precision.[1][3][4] It is well-suited for routine quality control testing in pharmaceutical laboratories.
References
- 1. acikerisim.trakya.edu.tr [acikerisim.trakya.edu.tr]
- 2. Journal of Research in Pharmacy » Submission » Development and validation of HPLC method for simultaneous determination of rimantadine marketed product [dergipark.org.tr]
- 3. Bot Verification [rasayanjournal.co.in]
- 4. acikerisim.trakya.edu.tr [acikerisim.trakya.edu.tr]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis and Purification of Rimantadine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for the synthesis and purification of rimantadine derivatives for research purposes. The protocols outlined below are based on established chemical transformations and purification techniques commonly employed in medicinal chemistry and drug development.
Introduction
Rimantadine, an α-methyl derivative of amantadine, is an antiviral drug historically used for the treatment of influenza A virus infections. Its mechanism of action involves the inhibition of the M2 proton channel of the virus, preventing viral uncoating.[1][2] Researchers have explored various derivatives of rimantadine to overcome resistance, broaden the antiviral spectrum, and investigate other potential therapeutic applications, including activity against flaviviruses, coronaviruses, and orthopoxviruses.[3][4][5] This application note details common synthetic routes and purification strategies for preparing rimantadine derivatives for further research and development.
Data Presentation: Synthesis of Rimantadine Derivatives
The following tables summarize quantitative data for representative synthetic methods for creating amide and amine derivatives of rimantadine.
Table 1: Synthesis of Amide Derivatives of Rimantadine via TBTU Coupling
| Derivative Name | Starting Materials | Coupling Reagent | Solvent | Reaction Time (h) | Yield (%) | Purity (%) | Analytical Method | Reference |
| Glycyl-rimantadine | Rimantadine, Glycine | TBTU, TEA | DCM | 24 | High | >95 | NMR, MS | [6] |
| N-[1-(Adamantan-1-yl)ethyl]isonicotinamide | Rimantadine hydrochloride, Isonicotinic acid | DCC, DMAP, NEt3 | - | - | - | - | - | [5] |
| Amide Derivative 4R | Rimantadine, Carboxylic Acid | TBTU, TEA | DCM | 24 | - | - | Single-crystal X-ray analysis | [3] |
TBTU: 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate; TEA: Triethylamine; DCM: Dichloromethane; DCC: N,N'-Dicyclohexylcarbodiimide; DMAP: 4-(Dimethylamino)pyridine. Yields and purity are reported as found in the cited literature; "-" indicates data not specified in the abstract.
Table 2: Synthesis of Imine and Secondary Amine Derivatives of Rimantadine
| Derivative Type | Starting Materials | Reagents | Solvent | Reaction Conditions | Yield (%) | Purity (%) | Analytical Method | Reference |
| Imine | This compound, Aldehyde | K₂CO₃ | Methanol | Reflux, 24 h | - | - | Elemental Analysis | [4] |
| Secondary Amine | Imine | NaBH₄, Acetic Acid | Benzene | Stirred, 4 h | - | - | Elemental Analysis | [4] |
Yields and purity are reported as found in the cited literature; "-" indicates data not specified in the abstract.
Experimental Protocols
Protocol 1: General Synthesis of Amide Derivatives of Rimantadine via TBTU Coupling
This protocol describes a general method for the formation of an amide bond between rimantadine and a carboxylic acid using TBTU as a coupling agent.[3]
Materials:
-
Rimantadine
-
Carboxylic acid of interest
-
2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Nitrogen gas
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Standard glassware for work-up and purification
Procedure:
-
In a round-bottom flask, dissolve rimantadine (1.0 eq) in anhydrous DCM.
-
Add TEA (1.0 eq) to the solution.
-
In a separate flask, dissolve the carboxylic acid (1.1 eq) in anhydrous DCM.
-
To the carboxylic acid solution, add TEA (1.1 eq) followed by TBTU (1.5 eq).
-
Allow both solutions to stir at room temperature for 30 minutes.
-
Combine the two solutions and stir the reaction mixture at room temperature under a nitrogen atmosphere for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, proceed with purification.
Purification:
-
The reaction mixture can be concentrated under reduced pressure.
-
The residue can be purified by column chromatography on silica gel. The specific eluent system will depend on the polarity of the product.
-
Alternatively, the product may be precipitated or crystallized from a suitable solvent system.
Protocol 2: Synthesis of Imine Derivatives of Rimantadine
This protocol details the formation of imines (Schiff bases) from rimantadine and an aldehyde.[4]
Materials:
-
This compound
-
Aldehyde of interest
-
Potassium carbonate (K₂CO₃)
-
Methanol, anhydrous
-
Reflux condenser
-
Standard glassware
Procedure:
-
In a round-bottom flask, combine the aldehyde (1.0 eq), this compound (1.02 eq), and K₂CO₃ (0.53 eq) in anhydrous methanol.
-
Heat the mixture to reflux and maintain for 24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture.
-
The product may precipitate from the solution upon cooling.
Purification:
-
Filter the precipitate and wash with a small amount of cold methanol.
-
Dry the purified product in a vacuum oven.
Protocol 3: Reduction of Imines to Secondary Amine Derivatives
This protocol describes the reduction of the synthesized imine to the corresponding secondary amine.[4]
Materials:
-
Imine derivative of rimantadine
-
Sodium borohydride (NaBH₄)
-
Glacial acetic acid
-
Benzene, anhydrous
-
Standard glassware for reaction and work-up
Procedure:
-
In a round-bottom flask, prepare a suspension of NaBH₄ (3.0 eq) in anhydrous benzene.
-
Carefully add glacial acetic acid (9.0 eq) in portions and stir for 30 minutes.
-
Add the imine (1.0 eq) to the mixture.
-
Stir the reaction for 4 hours at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction by adding water.
Purification:
-
Perform a liquid-liquid extraction to isolate the product. The organic layer is typically washed with brine and dried over an anhydrous salt (e.g., Na₂SO₄).
-
The solvent is removed under reduced pressure, and the crude product can be further purified by column chromatography or crystallization.
Visualizations
References
- 1. medwinpublishers.com [medwinpublishers.com]
- 2. researchgate.net [researchgate.net]
- 3. Amantadine and Rimantadine Analogues—Single-Crystal Analysis and Anti-Coronaviral Activity [mdpi.com]
- 4. Anti-Orthopoxvirus Activity of Amantadine and Rimantadine Derivatives—In Vitro Testing and Molecular Modeling [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthetic Analogues of Aminoadamantane as Influenza Viral Inhibitors—In Vitro, In Silico and QSAR Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Antiviral Assay Setup with Rimantadine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rimantadine hydrochloride is an antiviral agent primarily active against influenza A virus.[1][2] It is a derivative of amantadine and functions by targeting the M2 protein, a proton-selective ion channel essential for the early stages of viral replication.[3] Specifically, rimantadine blocks the M2 ion channel, which in turn prevents the uncoating of the virus and the subsequent release of its genetic material into the host cell cytoplasm.[2][4][5] This application note provides detailed protocols for setting up in vitro assays to evaluate the antiviral efficacy of this compound against influenza A virus. The described assays include cytotoxicity, cytopathic effect (CPE) reduction, plaque reduction, and time-of-addition assays.
Mechanism of Action of Rimantadine
Rimantadine's antiviral activity is directed against the M2 protein of influenza A virus. This protein forms a proton channel in the viral envelope. During viral entry into the host cell via endocytosis, the endosome becomes acidified. This acidification triggers a conformational change in the viral hemagglutinin protein, leading to membrane fusion. The M2 ion channel allows protons to flow from the endosome into the virion, which is crucial for the dissociation of the viral ribonucleoprotein (RNP) complex from the matrix protein (M1), a process known as uncoating. By blocking this proton channel, rimantadine prevents the acidification of the virion interior, thereby inhibiting viral uncoating and trapping the viral genome within the endosome, effectively halting the replication cycle at an early stage.
Caption: Mechanism of action of this compound.
Data Presentation
Table 1: Cytotoxicity of this compound
| Cell Line | Assay Method | Incubation Time (h) | CC50 (µg/mL) | Reference |
| MDCK | MTT | 72 | >100 | [6] |
| Vero | Crystal Violet | 72 | >100 | [7] |
CC50 (50% Cytotoxic Concentration): The concentration of a substance that causes the death of 50% of a cell population.
Table 2: Antiviral Activity of this compound against Influenza A Virus
| Virus Strain | Cell Line | Assay Type | EC50 (µg/mL) | Reference |
| A/H1N1 | MDCK | Plaque Reduction | 0.2 - 0.4 | [8][9] |
| A/H3N2 | MDCK | Plaque Reduction | 0.2 - 0.4 | [8][9] |
| A/H1N1 | Vero | ELISA | 0.02 - 0.1 | [10] |
| A/H3N2 | Vero | ELISA | 0.01 - 0.5 | [10] |
| A/Soloman Island/3/2006 (H1N1) | MDCK | Plaque Reduction | 0.004-0.005 | [11] |
EC50 (50% Effective Concentration): The concentration of a drug that gives half-maximal response.
Experimental Protocols
Cytotoxicity Assay
This protocol determines the concentration range of this compound that is non-toxic to the host cells used in the antiviral assays.
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
This compound
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Protocol:
-
Seed MDCK cells in a 96-well plate at a density of 2 x 10^4 cells/well in DMEM supplemented with 10% FBS and penicillin-streptomycin.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow cells to form a confluent monolayer.
-
Prepare serial dilutions of this compound in DMEM without FBS.
-
Remove the growth medium from the cells and wash once with PBS.
-
Add 100 µL of the diluted this compound to the respective wells. Include wells with untreated cells as a control.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 560 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration compared to the untreated control. The 50% cytotoxic concentration (CC50) is determined from the dose-response curve.
Plaque Reduction Assay
This assay quantifies the ability of this compound to inhibit the formation of viral plaques.
Materials:
-
MDCK cells
-
Influenza A virus stock
-
DMEM
-
BSA (Bovine Serum Albumin)
-
N-acetyl trypsin
-
Avicel microcrystalline cellulose or Agarose
-
This compound
-
6-well cell culture plates
-
Crystal violet solution (0.2% in 20% methanol)
Protocol:
-
Seed MDCK cells in 6-well plates and grow to confluence.
-
Wash the cell monolayers with PBS.
-
Infect the cells with approximately 100 plaque-forming units (PFU) per well of influenza A virus diluted in DMEM with 0.5% BSA.
-
Incubate at 4°C for 30 minutes to allow for virus attachment, followed by 1 hour at 37°C in a 5% CO2 incubator.
-
Aspirate the virus inoculum and wash the cells with PBS.
-
Prepare an overlay medium consisting of DMEM, 2 µg/mL N-acetyl trypsin, 1.2% Avicel, and varying concentrations of this compound.
-
Add the overlay medium to the wells and incubate at 37°C in a 5% CO2 incubator for 2-3 days until plaques are visible.
-
Fix the cells with 10% formalin for at least 1 hour.
-
Remove the overlay and stain the cells with 0.2% crystal violet solution for 10-15 minutes.
-
Gently wash the wells with water and allow them to dry.
-
Count the number of plaques in each well. The percentage of plaque reduction is calculated relative to the virus control (no drug). The EC50 is the concentration of rimantadine that reduces the plaque number by 50%.
Cytopathic Effect (CPE) Reduction Assay
This assay measures the ability of this compound to protect cells from the virus-induced cytopathic effect.
Materials:
-
MDCK cells
-
Influenza A virus stock
-
DMEM
-
FBS
-
This compound
-
96-well cell culture plates
-
MTT solution
-
DMSO
-
Microplate reader
Protocol:
-
Seed MDCK cells in a 96-well plate and grow to 90% confluence.
-
Wash the cells with PBS and infect with influenza A virus at a multiplicity of infection (MOI) of 0.002.
-
After a 1-hour adsorption period, remove the inoculum and add DMEM (without FBS) containing serial dilutions of this compound.
-
Include cell control (no virus, no drug) and virus control (virus, no drug) wells.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 72 hours.
-
Assess cell viability using the MTT assay as described in the cytotoxicity protocol.
-
The percentage of CPE inhibition is calculated using the formula: [(Absorbance of treated infected cells) - (Absorbance of virus control)] / [(Absorbance of cell control) - (Absorbance of virus control)] * 100.
-
The EC50 is the concentration of rimantadine that inhibits CPE by 50%.
Time-of-Addition Assay
This assay helps to determine the specific stage of the viral life cycle that is inhibited by this compound.
Materials:
-
MDCK cells
-
Influenza A virus stock
-
DMEM
-
This compound (at a concentration known to be effective, e.g., 5-10 times the EC50)
-
24-well cell culture plates
Protocol:
-
Seed MDCK cells in 24-well plates and grow to confluence.
-
Infect the cells with influenza A virus.
-
Add this compound at different time points relative to infection:
-
During adsorption: Add with the virus inoculum for 1 hour, then wash and replace with drug-free medium.
-
Immediately after adsorption: Add after removing the inoculum and keep it in the medium for the duration of the experiment.
-
Post-infection: Add at various time points after infection (e.g., 2, 4, 6, 8 hours post-infection).
-
-
Include a virus control well with no drug treatment.
-
Incubate the plates for a single replication cycle (e.g., 8-12 hours).
-
Collect the supernatant and quantify the virus yield using a plaque assay or TCID50 assay.
-
Inhibition of viral replication when the drug is added early in the infection cycle indicates interference with early events like entry or uncoating.
Visualizations
Caption: General workflow for in vitro antiviral assays.
Caption: Workflow for the Time-of-Addition Assay.
References
- 1. reference.medscape.com [reference.medscape.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Characterization of the effect of rimantadine on intracellular distribution and transport into the nuclei of infected cells of the parent influenza virus genome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ebm-journal.org [ebm-journal.org]
- 5. Inhibition of influenza virus uncoating by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacological Characterization of the Spectrum of Antiviral Activity and Genetic Barrier to Drug Resistance of M2-S31N Channel Blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Resistance of influenza A virus to amantadine and rimantadine: results of one decade of surveillance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Plaque inhibition assay for drug susceptibility testing of influenza viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Plaque inhibition assay for drug susceptibility testing of influenza viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. Rimantadine Binds to and Inhibits the Influenza A M2 Proton Channel without Enantiomeric Specificity - PMC [pmc.ncbi.nlm.nih.gov]
Determining the Potency of Rimantadine Hydrochloride Against Influenza A: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for determining the 50% inhibitory concentration (IC50) of rimantadine hydrochloride against various strains of influenza A virus. The information presented herein is intended to guide researchers in the accurate assessment of the antiviral efficacy of this compound.
Introduction
Rimantadine is an antiviral drug that has been used for the prophylaxis and treatment of influenza A virus infections.[1][2] Its mechanism of action involves the inhibition of the M2 proton channel, a crucial component in the viral replication cycle.[3][4] By blocking this channel, rimantadine prevents the uncoating of the virus within the host cell, thereby halting the progression of infection at an early stage.[1][3] The emergence of drug-resistant strains necessitates ongoing surveillance of the susceptibility of circulating influenza A viruses to rimantadine.[5] Accurate determination of the IC50 value is a critical step in this process.
Quantitative Data Summary
The following table summarizes the IC50 values of this compound against various influenza A strains as reported in the literature. It is important to note that IC50 values can vary depending on the specific viral strain, the cell line used for the assay, and the experimental protocol employed.
| Influenza A Strain | Cell Line | IC50 Value | Assay Method |
| A/New Caledonia/20/99 (H1N1) | MDCK | ~5-10 µM (for ~10-20% inhibition) | Extracellular Virus Yield Reduction |
| A/Panama/2007/99 (H3N2) | MDCK | ~5-10 µM (for ~10-25% inhibition) | Extracellular Virus Yield Reduction |
| Trypanosoma brucei | - | 7 µM | Not Specified |
Note: The data for H1N1 and H3N2 strains show the concentration for a certain percentage of inhibition rather than a direct IC50 value, indicating that complete inhibition was not achieved at the highest concentrations tested in that particular study.[6][7]
Experimental Protocols
Two common and effective methods for determining the IC50 of rimantadine against influenza A are the Plaque Reduction Assay and the MTT Assay.
Protocol 1: Plaque Reduction Assay
This assay directly measures the ability of an antiviral compound to inhibit the production of infectious virus particles.
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
This compound
-
Influenza A virus stock
-
Agarose or Avicel overlay medium
-
Crystal Violet staining solution (0.1% crystal violet in 20% ethanol)
-
6-well or 12-well tissue culture plates
Procedure:
-
Cell Seeding: Seed MDCK cells into 6-well or 12-well plates at a density that will result in a confluent monolayer on the day of infection (e.g., 3 x 10^5 cells/mL).[8] Incubate at 37°C with 5% CO2.
-
Compound Preparation: Prepare a stock solution of this compound in sterile water or an appropriate solvent.[1] On the day of the experiment, prepare serial dilutions of the compound in infection medium (e.g., serum-free DMEM with 1 µg/mL TPCK-trypsin).
-
Virus Dilution: Dilute the influenza A virus stock in infection medium to a concentration that will produce a countable number of plaques (e.g., 50-100 plaque-forming units, PFU, per well).
-
Infection: When the MDCK cell monolayer is confluent, wash the cells twice with PBS. Infect the cells by adding the diluted virus to each well. Incubate for 1 hour at 37°C to allow for viral adsorption.
-
Compound Treatment: After the incubation period, remove the virus inoculum and wash the cells with PBS. Add the serial dilutions of this compound to the respective wells. Include a "virus control" (no compound) and a "cell control" (no virus, no compound).
-
Overlay: Add an overlay medium (e.g., 2X DMEM mixed with 1.2% agarose or Avicel) to each well. The overlay restricts the spread of progeny virus to adjacent cells, resulting in the formation of localized plaques.
-
Incubation: Incubate the plates at 37°C with 5% CO2 for 48-72 hours, or until plaques are visible.
-
Plaque Visualization: Fix the cells with 10% formalin for at least 30 minutes. Remove the overlay and stain the cell monolayer with crystal violet solution for 15-30 minutes. Gently wash the wells with water and allow them to dry.
-
Data Analysis: Count the number of plaques in each well. The percentage of plaque inhibition is calculated using the following formula:
% Inhibition = [1 - (Number of plaques in treated well / Number of plaques in virus control well)] x 100
The IC50 value is the concentration of rimantadine that reduces the number of plaques by 50%. This can be determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Protocol 2: MTT Assay
This colorimetric assay measures the metabolic activity of cells and can be used to indirectly assess virus-induced cytopathic effect (CPE) and the protective effect of an antiviral compound.[9][10]
Materials:
-
MDCK cells
-
DMEM with 10% FBS
-
This compound
-
Influenza A virus stock (at a known TCID50/mL)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well tissue culture plates
Procedure:
-
Cell Seeding: Seed MDCK cells into a 96-well plate at a density of 1 x 10^5 cells/mL (100 µL per well) and incubate for 24 hours at 37°C to allow for cell attachment.[9]
-
Compound and Virus Preparation: Prepare serial dilutions of this compound. Dilute the influenza A virus to a concentration of 100 TCID50 per 100 µL.
-
Co-incubation: In a separate plate or tubes, co-incubate the diluted rimantadine and the diluted virus for 30 minutes at 37°C.[9]
-
Infection and Treatment: Remove the culture medium from the MDCK cells. Add the virus-compound mixtures to the wells. Include a "virus control" (virus only), "cell control" (cells only), and "compound toxicity control" (cells with the highest concentration of rimantadine only).
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.[9]
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.[11]
-
Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals.[11] Agitate the plate gently for 10 minutes.
-
Data Analysis: Measure the absorbance of each well at 490 nm or 570 nm using a microplate reader.[9][11] The percentage of cell viability is calculated as:
% Viability = [(Absorbance of treated well - Absorbance of virus control well) / (Absorbance of cell control well - Absorbance of virus control well)] x 100
The IC50 value is the concentration of rimantadine that results in 50% protection of the cells from virus-induced death. This is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Visualizations
Caption: Mechanism of action of rimantadine against influenza A virus.
Caption: Experimental workflow for IC50 determination by Plaque Reduction Assay.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. reference.medscape.com [reference.medscape.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Structure and Mechanism of the M2 Proton Channel of Influenza A Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Susceptibility of highly pathogenic A(H5N1) avian influenza viruses to the neuraminidase inhibitors and adamantanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neuraminidase Inhibitor-Rimantadine Combinations Exert Additive and Synergistic Anti-Influenza Virus Effects in MDCK Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Influenza virus plaque assay [protocols.io]
- 9. 2.5. Determination of IC50 for Anti-Influenza Virus Activity [bio-protocol.org]
- 10. mdpi.com [mdpi.com]
- 11. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Rimantadine hydrochloride solution preparation for in vitro experiments
Application Notes and Protocols: Rimantadine Hydrochloride for In Vitro Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a synthetic antiviral compound, an α-methyl derivative of amantadine, known for its activity primarily against influenza A virus strains.[1] Its principal mechanism of action involves the inhibition of the viral M2 protein, a proton-selective ion channel essential for the viral uncoating process within host cells.[2][3] By blocking this channel, rimantadine prevents the release of the viral genome into the cytoplasm, thereby halting replication at an early stage.[1] These application notes provide detailed protocols for the preparation and use of this compound in common in vitro antiviral and cytotoxicity assays.
Physicochemical Properties and Solubility
This compound is supplied as a white to off-white crystalline solid.[4] Proper solubilization is critical for accurate and reproducible experimental results.
Table 1: Properties and Solubility of this compound
| Property | Value | Citations |
|---|---|---|
| Chemical Formula | C₁₂H₂₁N • HCl | [4] |
| Molecular Weight | 215.8 g/mol | [4] |
| Appearance | Crystalline Solid | [4] |
| Storage (Solid) | ≥ 4 years at -20°C | [4] |
| Solubility in DMSO | ~50 mg/mL (approx. 232 mM) | [4][5] |
| Solubility in Ethanol | ~5 mg/mL | [4] |
| Solubility in Water | ~33-50 mg/mL | [5][6] |
| Solubility in PBS (pH 7.2) | ~5 mg/mL |[4] |
Note: The use of newly opened, anhydrous DMSO is recommended as hygroscopic DMSO can negatively impact solubility.[2][5] If precipitation occurs during preparation, sonication or gentle warming can be used to aid dissolution.[5]
Stock Solution Preparation and Storage
Preparing a concentrated stock solution is the first step for most in vitro experiments. Stock solutions should be prepared in a sterile environment using appropriate solvents.
Protocol 1: High-Concentration Stock Solution in DMSO (e.g., 50 mg/mL)
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, weigh 10 mg.
-
Solvent Addition: Add the appropriate volume of high-quality, anhydrous DMSO to achieve the target concentration. To make a 50 mg/mL solution with 10 mg of powder, add 200 µL of DMSO.
-
Dissolution: Vortex the solution thoroughly until the solid is completely dissolved. If needed, use an ultrasonic bath to facilitate dissolution.[5]
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[5]
Protocol 2: Aqueous Stock Solution in PBS or Cell Culture Medium (e.g., 5 mg/mL)
-
Weighing: Accurately weigh the desired amount of this compound powder. For example, weigh 5 mg.
-
Solvent Addition: Add the appropriate volume of sterile PBS (pH 7.2) or serum-free cell culture medium. To make a 5 mg/mL solution, add 1 mL of the aqueous buffer.
-
Dissolution: Vortex thoroughly until the powder is fully dissolved.
-
Sterilization: Sterilize the final aqueous solution by passing it through a 0.22 µm syringe filter before use in cell culture.[5]
Table 2: Storage Conditions for this compound Solutions
| Solution Type | Storage Temperature | Stability Period | Citations |
|---|---|---|---|
| Solid Powder | -20°C | ≥ 4 years | [4] |
| DMSO Stock Solution | -80°C | Up to 2 years | [5] |
| DMSO Stock Solution | -20°C | Up to 1 year | [5] |
| Aqueous Working Solution | 4°C | Use within one day |[4] |
Key In Vitro Experimental Protocols
The following are generalized protocols for assessing the antiviral efficacy and cytotoxicity of rimantadine. Specific parameters such as cell density, incubation times, and concentrations should be optimized for the specific virus and cell line used.
General Experimental Workflow
The typical workflow for evaluating an antiviral compound involves preparing the compound, performing parallel assays for cytotoxicity and antiviral activity, and then calculating the selectivity index.
Protocol 3: Antiviral Activity (Plaque Reduction Assay)
This assay measures the ability of a compound to inhibit virus-induced cell death, visualized as a reduction in the number of plaques.[7][8]
-
Cell Seeding: Seed a suitable host cell line (e.g., Madin-Darby Canine Kidney (MDCK) cells for influenza) into 6-well or 12-well plates. Incubate until a confluent monolayer is formed (typically 24-48 hours).
-
Virus Dilution: Prepare serial dilutions of the virus stock in serum-free medium.
-
Infection: Wash the cell monolayers with sterile PBS, then infect them with a standardized amount of virus (e.g., 50-100 plaque-forming units (PFU) per well). Incubate for 1 hour at 37°C to allow for viral adsorption.
-
Treatment: During the adsorption period, prepare various concentrations of this compound in an overlay medium (e.g., medium containing 0.5-1.8% agarose or methylcellulose).
-
Overlay: After adsorption, remove the virus inoculum and gently add the rimantadine-containing overlay medium to each well. Include a "no-drug" virus control and a "no-virus" cell control.
-
Incubation: Incubate the plates at 37°C in a CO₂ incubator for 2-4 days, or until plaques are visible.
-
Staining and Counting: Fix the cells (e.g., with 10% formalin) and stain with a solution like crystal violet.[9] Count the number of plaques in each well.
-
Calculation: The 50% effective concentration (EC₅₀) is the concentration of rimantadine that reduces the number of plaques by 50% compared to the virus control.[10]
Protocol 4: Cytotoxicity (MTT Assay)
This colorimetric assay determines the concentration of the drug that is toxic to the host cells, which is crucial for interpreting antiviral data.[11][12]
-
Cell Seeding: Seed host cells into a 96-well plate at a predetermined density and incubate overnight.
-
Treatment: Remove the medium and add fresh medium containing serial dilutions of this compound. Include a "no-drug" cell control.
-
Incubation: Incubate the plate for a period equivalent to the duration of the antiviral assay (e.g., 48-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) labeling reagent to each well (final concentration of 0.5 mg/mL) and incubate for 3-4 hours at 37°C.[12] Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.[13]
-
Solubilization: Add a solubilization solution (e.g., acidic isopropanol or DMSO) to each well to dissolve the formazan crystals.[13]
-
Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength of 570-590 nm.[11]
-
Calculation: The 50% cytotoxic concentration (CC₅₀) is the concentration of rimantadine that reduces cell viability by 50% compared to the untreated cell control.[10]
Mechanism of Action: Inhibition of Influenza A M2 Proton Channel
The primary antiviral target of rimantadine is the M2 protein of the influenza A virus, a homotetrameric ion channel embedded in the viral envelope.[14] After the virus enters the host cell via an endosome, the endosome becomes acidified. This low pH environment triggers the M2 channel to transport protons from the endosome into the virion.[14] This acidification of the viral interior is a critical step that facilitates the dissociation of the viral ribonucleoprotein (vRNP) complex from the matrix protein (M1), a process known as uncoating.[1][14] Rimantadine blocks the M2 channel pore, preventing proton influx and stabilizing the channel in a closed state.[14] This action halts the uncoating process, trapping the viral genome within the core and preventing the initiation of replication.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound - LKT Labs [lktlabs.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Rimantadine | C12H21N | CID 5071 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Plaque inhibition assay for drug susceptibility testing of influenza viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Viral Titering-Plaque Assay Protocol - Creative Biogene [creative-biogene.com]
- 9. protocols.io [protocols.io]
- 10. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 13. broadpharm.com [broadpharm.com]
- 14. Structure and Mechanism of the M2 Proton Channel of Influenza A Virus - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Rimantadine Hydrochloride Dosage in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with rimantadine hydrochloride in animal models.
Troubleshooting Guides
This section addresses specific issues that may arise during in vivo experiments with this compound.
Issue 1: Inconsistent Antiviral Efficacy
| Possible Cause | Troubleshooting Step | Supporting Evidence/Rationale |
| Inadequate Drug Exposure | Verify Dosage and Administration Route: Ensure the dosage is within the effective range for the specific animal model and virus strain. Oral administration is a common and effective route. Prophylactic treatment is often more effective than treatment initiated after infection.[1][2] | Studies in mice have shown that prophylactic oral administration of rimantadine can lead to a significant reduction in viral titers.[1][2] Treatment initiated 8 hours or more after exposure to the virus may not significantly reduce pulmonary virus titers.[1][2] |
| Suboptimal Timing of Administration | Initiate Treatment Prophylactically: For influenza A models, begin rimantadine administration prior to viral challenge for maximal efficacy. | Prophylactic treatment with rimantadine has been shown to result in a substantial reduction in pulmonary virus titer in mice.[1][2] |
| Viral Resistance | Confirm Virus Susceptibility: Ensure the influenza A strain used in the study is susceptible to rimantadine. Resistance to adamantanes can emerge. | The M2 protein of influenza A is the target of rimantadine, and mutations in this protein can confer resistance. |
| Improper Drug Formulation/Storage | Ensure Proper Formulation and Storage: this compound is freely soluble in water. Prepare fresh solutions and store them appropriately. If administering in drinking water, monitor the stability of the compound over the administration period. | This compound's solubility in water is 50 mg/mL at 20°C. |
Issue 2: Observed Toxicity or Adverse Events
| Possible Cause | Troubleshooting Step | Supporting Evidence/Rationale |
| High Dosage | Review and Adjust Dosage: High doses of rimantadine can lead to toxicity. The oral LD50 in rats is 640 mg/kg.[3] Doses as high as 200 mg/kg/day in rats have been shown to be embryotoxic.[4] | Review the literature for established tolerable dose ranges in your specific animal model. Signs of toxicity in rats at high doses include ataxia, tremors, and convulsions.[4] |
| Species-Specific Sensitivity | Consult Species-Specific Data: Different animal species can have varied responses to rimantadine. | Pharmacokinetic profiles differ significantly between mice and dogs, for example, with dogs showing slower absorption.[5] |
| Off-Target Effects | Monitor for CNS Side Effects: Rimantadine can have central nervous system effects. | Adverse reactions in humans can include insomnia, nervousness, and difficulty concentrating. While not directly translatable, be observant of behavioral changes in study animals. |
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting dose for this compound in mice for an influenza A study?
A1: A common starting point for oral administration in mice is a dose comparable on a mg/kg/day basis to what is recommended for humans.[1][2] One study in mice used oral doses of 2.5, 5.0, and 7.5 mg/kg/day in combination with oseltamivir. Another study used an intraperitoneal dose of 40 mg/kg/day or an aerosol dose of 8.8 mg/kg/day. Prophylactic oral administration has shown significant efficacy.[1][2]
Q2: How should I administer this compound to my study animals?
A2: this compound can be administered through various routes, including:
-
Oral (p.o.): This is a common and effective route. It can be administered via gavage or in the drinking water.[1][2][5]
-
Intraperitoneal (i.p.): This route has also been used, although some studies suggest it may be less consistently effective than oral administration for reducing viral titers.[1][2]
-
Aerosol: Administration as a small-particle aerosol has been shown to be effective in mice.[3]
Q3: What are the key pharmacokinetic parameters of rimantadine to consider in different animal models?
A3: Pharmacokinetics can vary significantly between species. Here is a summary of available data:
| Animal Model | Administration Route | Dose (mg/kg) | Peak Plasma Concentration (Cmax) | Time to Peak (Tmax) | Elimination Half-Life (t1/2) | Bioavailability |
| Mice | Oral | 10 | 274 ng/mL | < 0.5 h | 1.5 h | - |
| Oral | 40 | 2,013 ng/mL | < 0.5 h | - | 58.6% | |
| Dogs | Oral | 5 | 275 ng/mL | 1.7 h | 3.3 h | 99.4% |
| Oral | 10 | 800 ng/mL | 1.7 h | 3.3 h | - | |
| Oral | 20 | 1,950 ng/mL | 1.7 h | 3.3 h | - | |
| Horses | IV | 7 | 2.0 µg/mL | - | 2.0 h | - |
| Oral | 15 | < 50 ng/mL | 3 h | - | - | |
| Oral | 30 | 500 ng/mL | - | 2.2 h | 25% |
Data compiled from multiple sources.[5][6]
Q4: Are there any known issues with the stability of this compound in solution?
A4: this compound is a white to off-white crystalline powder that is freely soluble in water. For administration in drinking water, it is advisable to prepare fresh solutions regularly and protect them from light to minimize degradation. The stability of the compound in a specific vehicle over time should be validated if the administration period is prolonged.
Q5: What is the mechanism of action of rimantadine?
A5: Rimantadine inhibits the replication of influenza A virus by targeting the M2 protein, which functions as an ion channel. By blocking this channel, rimantadine prevents the uncoating of the virus and the release of viral ribonucleoprotein into the host cell cytoplasm, thus halting the replication process.
Experimental Protocols
Protocol 1: Oral Administration of this compound in Mice for Influenza A Prophylaxis
-
Animal Model: BALB/c mice.
-
Drug Preparation: Dissolve this compound in sterile drinking water to the desired concentration. A fresh solution should be prepared every 2-3 days.
-
Dosing Regimen:
-
Begin administration of rimantadine-containing drinking water 24-48 hours prior to viral infection.
-
A typical dose to aim for is in the range of 5-10 mg/kg/day. The concentration in the water should be calculated based on the average daily water consumption of the mice.
-
Continue administration throughout the course of the study.
-
-
Infection: Infect mice with a non-lethal dose of influenza A virus (e.g., A/Port Chalmers/H3N2) via intranasal instillation.[1][2]
-
Monitoring:
-
Monitor mice daily for clinical signs of illness (weight loss, ruffled fur, lethargy).
-
At predetermined time points, euthanize a subset of mice and collect lung tissue for viral titer determination by plaque assay or TCID50.
-
Protocol 2: Intraperitoneal Administration of this compound in Mice
-
Animal Model: Female mice.
-
Drug Preparation: Dissolve this compound in sterile saline to the desired concentration.
-
Dosing Regimen:
-
Infection: Infect mice with a mouse-adapted influenza A virus (e.g., A/Aichi/2/68 (H3N2)).[3]
-
Monitoring:
-
Record mean time to death and survival rates.
-
Determine lung virus titers at various time points post-infection.
-
Visualizations
Caption: Experimental workflow for influenza A prophylaxis study in mice.
Caption: Mechanism of action of this compound.
References
- 1. Treatment of influenza infection of mice by using rimantadine hydrochlorides by the aerosol and intraperitoneal routes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy of this compound in the treatment of influenza infection of mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Treatment of Influenza Infection of Mice by Using Rimantadine Hydrochlorides by the Aerosol and Intraperitoneal Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Pharmacokinetics and metabolism of this compound in mice and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics and therapeutic efficacy of rimantadine in horses experimentally infected with influenza virus A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Genetic Basis of Rimantadine Resistance in M2 Protein Mutations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the genetic basis of rimantadine resistance in influenza A M2 protein mutations.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of rimantadine resistance in influenza A virus?
Rimantadine and the related drug amantadine inhibit the influenza A virus M2 proton channel, which is essential for viral uncoating within the endosome.[1][2] Resistance to rimantadine is primarily caused by single amino acid substitutions in the transmembrane domain of the M2 protein.[3][4][5][6] These mutations alter the drug-binding site within the channel pore, reducing the affinity of rimantadine and allowing protons to be conducted, thus enabling viral replication to proceed.
Q2: Which M2 protein mutations are most commonly associated with rimantadine resistance?
The most prevalent mutations conferring resistance to rimantadine are located within the transmembrane domain of the M2 protein. These include:
-
S31N (Serine to Asparagine at position 31): This is the most common resistance mutation found in circulating influenza A viruses.[7][8][9]
-
V27A (Valine to Alanine at position 27): Another frequently observed mutation that confers resistance.[10]
-
L26F (Leucine to Phenylalanine at position 26): A less common but well-characterized resistance mutation.
-
A30T (Alanine to Threonine at position 30): This mutation also contributes to rimantadine resistance.
-
G34E (Glycine to Glutamic Acid at position 34): Another mutation identified as conferring resistance.
Q3: Are viruses with rimantadine resistance mutations still viable?
Yes, in most cases, viruses with these resistance mutations are viable and can replicate efficiently.[11] Some studies suggest that certain mutations might have a minor impact on viral fitness in the absence of the drug, but they do not prevent viral propagation.
Quantitative Data: Rimantadine Susceptibility of M2 Mutants
The following tables summarize the 50% inhibitory concentration (IC50) and 50% effective concentration (EC50) values for rimantadine against wild-type and various M2 mutant influenza A viruses. These values are indicative of the level of resistance conferred by each mutation.
Table 1: IC50 Values of Rimantadine against M2 Channel Mutants (Electrophysiology)
| M2 Mutant | IC50 (µM) | Fold-increase in Resistance (approx.) | Reference |
| Wild-Type | ~0.2 - 0.4 | - | [12] |
| S31N | >10,000 | >25,000x | [3] |
| V27A | >100 | >250x | [13] |
| L26F | Not widely reported for rimantadine | - | |
| A30T | Not widely reported for rimantadine | - | |
| G34E | Not widely reported for rimantadine | - |
Note: IC50 values can vary depending on the experimental system (e.g., cell line, specific viral strain).
Table 2: EC50 Values of Rimantadine against Influenza A Viruses with M2 Mutations (Plaque Reduction Assay)
| Virus Strain (M2 Mutation) | EC50 (nM) | Fold-increase in Resistance (approx.) | Reference |
| Wild-Type (Amantadine-sensitive) | 19.62 - 24.44 | - | [5] |
| S31N | >10,000 | >400x | [8] |
| V27A | High (specific values vary) | Significant | [13] |
| L26F | High (specific values vary) | Significant | [13] |
Note: EC50 values represent the concentration of the drug required to reduce the number of plaques by 50% and can vary between different virus strains and cell lines used in the assay.
Experimental Protocols
Protocol 1: Site-Directed Mutagenesis of the M2 Gene
This protocol outlines the generation of specific point mutations in the M2 gene using a plasmid-based approach.
Materials:
-
Plasmid containing the wild-type M2 gene
-
High-fidelity DNA polymerase (e.g., PfuUltra)
-
Custom-designed mutagenic primers (forward and reverse)
-
dNTPs
-
DpnI restriction enzyme
-
Competent E. coli cells (e.g., DH5α)
-
LB agar plates with appropriate antibiotic
Procedure:
-
Primer Design: Design complementary forward and reverse primers (~30-35 nucleotides in length) containing the desired mutation in the center. The primers should have a melting temperature (Tm) of ≥78°C.
-
PCR Amplification:
-
Set up the PCR reaction with the plasmid template, mutagenic primers, high-fidelity DNA polymerase, and dNTPs.
-
Use a thermal cycler with an initial denaturation step, followed by 16-18 cycles of denaturation, annealing, and extension. The extension time should be sufficient to amplify the entire plasmid.
-
-
DpnI Digestion: After PCR, add DpnI restriction enzyme to the reaction mixture and incubate at 37°C for 1-2 hours. DpnI digests the parental methylated DNA, leaving the newly synthesized, mutated plasmid.
-
Transformation: Transform the DpnI-treated plasmid into competent E. coli cells.
-
Plating and Colony Selection: Plate the transformed bacteria on LB agar plates containing the appropriate antibiotic for plasmid selection. Incubate overnight at 37°C.
-
Plasmid Purification and Sequencing: Select individual colonies, grow them in liquid culture, and purify the plasmid DNA. Verify the presence of the desired mutation by DNA sequencing.
Protocol 2: Plaque Reduction Assay for Rimantadine Susceptibility
This assay determines the concentration of rimantadine required to inhibit influenza virus replication in cell culture.
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
96-well cell culture plates
-
Influenza virus stock (wild-type or mutant)
-
Rimantadine hydrochloride
-
Serum-free media (e.g., DMEM) with TPCK-trypsin
-
Avicel or agarose overlay
-
Crystal violet staining solution
Procedure:
-
Cell Seeding: Seed MDCK cells in 96-well plates to form a confluent monolayer.
-
Virus Dilution: Prepare serial dilutions of the influenza virus stock.
-
Drug Dilution: Prepare serial dilutions of rimantadine in serum-free media.
-
Infection:
-
Pre-incubate the virus dilutions with the corresponding rimantadine dilutions for 30-60 minutes.
-
Infect the MDCK cell monolayers with the virus-drug mixtures.
-
-
Overlay: After a 1-hour adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., Avicel or agarose) containing the respective concentrations of rimantadine.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 2-3 days until plaques are visible.
-
Staining:
-
Fix the cells with a formalin solution.
-
Remove the overlay and stain the cell monolayer with crystal violet.
-
Wash the plates and allow them to dry.
-
-
Plaque Counting and EC50 Calculation: Count the number of plaques in each well. The EC50 is the concentration of rimantadine that reduces the number of plaques by 50% compared to the no-drug control.
Protocol 3: Electrophysiological Analysis of M2 Ion Channel Activity
This protocol describes the use of two-electrode voltage clamp (TEVC) in Xenopus laevis oocytes to measure the proton conductance of M2 channels and their inhibition by rimantadine.
Materials:
-
Xenopus laevis oocytes
-
cRNA of wild-type or mutant M2
-
Microinjection setup
-
TEVC amplifier and data acquisition system
-
Recording chamber and perfusion system
-
Recording solutions (e.g., ND96) at different pH values
-
This compound
Procedure:
-
Oocyte Preparation: Harvest and defolliculate Xenopus laevis oocytes.
-
cRNA Injection: Inject M2 cRNA into the cytoplasm of the oocytes. Incubate the oocytes for 2-4 days to allow for protein expression.
-
TEVC Recording Setup:
-
Place an oocyte in the recording chamber and perfuse with a high pH buffer (e.g., pH 8.5) to ensure the M2 channels are closed.
-
Impale the oocyte with two microelectrodes (one for voltage sensing, one for current injection).
-
-
Data Acquisition:
-
Clamp the oocyte membrane potential at a holding potential (e.g., -30 mV).
-
Switch the perfusion to a low pH buffer (e.g., pH 5.5) to activate the M2 proton channels and record the resulting inward current.
-
To test for inhibition, perfuse the oocyte with the low pH buffer containing various concentrations of rimantadine and record the current.
-
-
Data Analysis: Measure the amplitude of the pH-activated currents in the presence and absence of rimantadine. Calculate the percentage of inhibition for each drug concentration to determine the IC50 value.
Troubleshooting Guides
Site-Directed Mutagenesis
Q: I am not getting any colonies after transformation. What could be the problem?
-
A: This could be due to several factors:
-
Inefficient PCR: Verify your PCR product on an agarose gel. A faint or non-existent band indicates a problem with the PCR reaction. Optimize the annealing temperature, extension time, or primer concentration.
-
Poor quality competent cells: Test the transformation efficiency of your competent cells with a control plasmid.
-
DpnI digestion issue: Ensure that the DpnI enzyme is active and that the incubation time is sufficient to digest the parental plasmid.
-
Incorrect antibiotic concentration: Double-check the antibiotic concentration in your LB plates.
-
Q: My sequencing results show the wild-type sequence, not the desired mutation. Why?
-
A: This indicates that the parental plasmid was not completely digested.
-
Increase DpnI digestion time: Extend the incubation with DpnI to 2-3 hours.
-
Reduce template concentration: Using a lower amount of template plasmid in the PCR can reduce the amount of parental plasmid carryover.
-
Gel purify the PCR product: This can help to remove the parental plasmid before transformation.
-
Plaque Reduction Assay
Q: I am not seeing any plaques, even in the no-drug control wells. What went wrong?
-
A: This suggests a problem with the virus or the cells.
-
Virus Titer: Ensure your virus stock has a sufficiently high titer. You may need to re-titer your virus stock.
-
Cell Health: Make sure your MDCK cells are healthy and form a confluent monolayer.
-
Trypsin Activity: TPCK-trypsin is crucial for viral propagation. Ensure that your trypsin is active and used at the correct concentration.
-
Overlay Solidification: If using an agarose overlay, ensure it has solidified properly and is not too hot when added to the cells, as this can kill the monolayer.
-
Q: The plaques are very small and difficult to count. How can I improve this?
-
A:
-
Increase Incubation Time: A longer incubation period (e.g., 3-4 days) may allow for larger plaque formation.
-
Optimize Trypsin Concentration: The concentration of TPCK-trypsin can affect plaque size. You may need to optimize this for your specific virus strain.
-
Cell Density: Ensure the MDCK cell monolayer is not overly confluent, as this can restrict plaque growth.
-
Electrophysiology (TEVC)
Q: I am not recording any pH-activated currents after injecting M2 cRNA. What is the issue?
-
A:
-
cRNA Quality: Check the quality and concentration of your cRNA on a gel. Degraded cRNA will not be translated efficiently.
-
Oocyte Health: Ensure the oocytes are healthy and have a stable resting membrane potential.
-
Expression Time: The time required for protein expression can vary. Try extending the incubation period after cRNA injection.
-
pH of Solutions: Verify the pH of your recording solutions. The pH difference is critical for activating the M2 channel.
-
Q: The recorded currents are very noisy. How can I reduce the noise?
-
A:
-
Grounding: Ensure that your setup is properly grounded. Poor grounding is a common source of electrical noise.[14]
-
Electrode Resistance: Use electrodes with an appropriate resistance (typically 0.5-2 MΩ).
-
Perfusion System: Check for bubbles in your perfusion lines, as these can cause noise.
-
Electrical Shielding: Use a Faraday cage to shield your setup from external electrical interference.
-
References
- 1. Analysis of the posttranslational modifications of the influenza virus M2 protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the two electrode voltage-clamp (TEVC) method? [moleculardevices.com]
- 3. Design and Pharmacological Characterization of Inhibitors of Amantadine-Resistant Mutants of the M2 Ion Channel of Influenza A Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Affinity of Rimantadine Enantiomers against Influenza A/M2 Protein Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rimantadine Binds to and Inhibits the Influenza A M2 Proton Channel without Enantiomeric Specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bacterial expression and protein purification of mini-fluorescence-activating proteins [protocols.io]
- 7. Pharmacological Characterization of the Spectrum of Antiviral Activity and Genetic Barrier to Drug Resistance of M2-S31N Channel Blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. escholarship.org [escholarship.org]
- 9. Differential Binding of Rimantadine Enantiomers to Influenza A M2 Proton Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Preparation of Xenopus laevis oocytes [protocols.io]
- 12. Plaque inhibition assay for drug susceptibility testing of influenza viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Aminoadamantanes with Persistent in Vitro Efficacy against H1N1 (2009) Influenza A - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Influenza Virus Characterization - Creative Diagnostics [antiviral.creative-diagnostics.com]
Technical Support Center: Enhancing Rimantadine Hydrochloride Efficacy Against Resistant Influenza Viruses
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with rimantadine-resistant influenza viruses.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of resistance to rimantadine in influenza A viruses?
A1: The primary mechanism of resistance to rimantadine is the development of single amino acid substitutions in the transmembrane domain of the M2 protein.[1] The M2 protein functions as a proton channel, essential for the uncoating of the virus within the host cell.[2] Mutations in this channel, most commonly the S31N substitution (a change from serine to asparagine at position 31), prevent rimantadine from blocking the channel's activity, rendering the drug ineffective.[3][4][5][6][7][8]
Q2: My influenza A strain is resistant to rimantadine. What are the primary strategies to overcome this?
A2: The most effective strategy to overcome rimantadine resistance is through combination therapy. Combining rimantadine with antiviral drugs that have different mechanisms of action can create synergistic or additive effects, inhibiting viral replication even in resistant strains.[9][10] Promising combinations include:
-
Rimantadine and Neuraminidase Inhibitors (e.g., Oseltamivir, Zanamivir): This is a well-studied combination that has shown synergistic effects against various influenza A strains.[11][12]
-
Rimantadine and Ribavirin: This combination has also demonstrated enhanced antiviral activity.[9][13]
-
Triple Combination Therapy: Some studies have shown high synergistic activity with a combination of amantadine (a related M2 inhibitor), oseltamivir, and ribavirin against drug-resistant strains.[4][14][15]
Another strategy involves the development of novel M2 inhibitors that are designed to be effective against the most common resistance mutations, such as S31N.[3][5][6][16][17]
Q3: How can I determine if the combination of rimantadine with another antiviral is synergistic, additive, or antagonistic?
A3: The interaction between two or more drugs can be quantitatively assessed using methods like the MacSynergy II software program, which analyzes data from checkerboard pattern assays.[18] This analysis generates a three-dimensional dose-response surface to statistically define the interaction. A combination index (CI) can also be calculated, where a CI less than 1 indicates synergy, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism.[19]
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments aimed at improving rimantadine's efficacy against resistant viruses.
Problem 1: No significant reduction in viral titer observed with rimantadine treatment in a known resistant strain.
-
Possible Cause 1: High prevalence of resistance mutation.
-
Troubleshooting Step: Confirm the presence of resistance-conferring mutations (e.g., S31N in the M2 gene) in your viral strain using sequence analysis (RT-PCR followed by sequencing).
-
-
Possible Cause 2: Insufficient drug concentration.
-
Troubleshooting Step: While resistant strains are by definition less susceptible, ensure you have a dose-response curve to confirm the level of resistance and that your experimental concentration is appropriate for detecting any residual effect or for use in combination studies.
-
-
Solution:
-
Initiate Combination Therapy: Based on the literature, combine rimantadine with a neuraminidase inhibitor like oseltamivir or with ribavirin.[9]
-
Perform a Plaque Reduction Assay or Virus Yield Reduction Assay: Use these assays to evaluate the efficacy of the drug combination compared to each drug alone.[20][21]
-
Problem 2: High variability in results from plaque reduction assays.
-
Possible Cause 1: Inconsistent cell monolayer.
-
Troubleshooting Step: Ensure Madin-Darby canine kidney (MDCK) cells form a confluent and healthy monolayer before infection. Inconsistent cell density can lead to variable plaque sizes and numbers.
-
-
Possible Cause 2: Inaccurate virus titration.
-
Troubleshooting Step: Re-titer your viral stock to ensure a consistent multiplicity of infection (MOI) is used for each experiment.
-
-
Possible Cause 3: Issues with the semi-solid overlay.
Problem 3: Difficulty in quantifying viral load to assess treatment efficacy.
-
Solution: Implement Quantitative Reverse Transcription PCR (qRT-PCR).
Data Presentation
Table 1: In Vitro Efficacy of Rimantadine in Combination with Neuraminidase Inhibitors against Influenza A (H3N2) Virus
| Drug(s) | Concentration (µM) | Virus Yield Reduction (log10 TCID50/0.2 ml) |
| Rimantadine | 5 | ~0.1 |
| Rimantadine | 10 | ~0.25 |
| Zanamivir | 0.3 | Not specified |
| Oseltamivir Carboxylate | 0.3 | Not specified |
| Peramivir | 0.01 | Not specified |
| Rimantadine + Zanamivir | 80 + 0.3 | Complete Inhibition |
| Rimantadine + Oseltamivir Carboxylate | 80 + 0.3 | Complete Inhibition |
| Rimantadine + Peramivir | 80 + 0.01 | Complete Inhibition |
Data adapted from a study on influenza A/Panama/2007/99 (H3N2) in MDCK cells.[11]
Table 2: Efficacy of a Triple Combination Antiviral Drug (TCAD) Regimen against an Amantadine-Resistant 2009 H1N1 Influenza Strain
| Drug | EC50 as Single Agent (µg/mL) | EC50 in Triple Combination (µg/mL) | Fold Reduction in EC50 |
| Amantadine | >32 | 10.1 | >3.2 |
| Ribavirin | 2.7 | 1.0 | 2.7 |
| Oseltamivir Carboxylate | 0.05 | 0.0031 | 16.2 |
EC50 (50% effective concentration) was determined in MDCK cells. The triple combination consisted of amantadine, ribavirin, and oseltamivir carboxylate.[4]
Experimental Protocols
Plaque Reduction Assay for Antiviral Efficacy
This protocol is used to determine the concentration of an antiviral compound required to reduce the number of viral plaques by 50% (IC50).
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
12-well cell culture plates
-
Virus stock (influenza A)
-
Antiviral compounds (e.g., rimantadine, oseltamivir)
-
Media: MEM, supplemented with L-glutamine, HEPES, NaHCO3
-
Overlay medium (e.g., 1.2% Avicel in 1x MEM)
-
TPCK-treated trypsin
-
Crystal violet staining solution
-
Phosphate-buffered saline (PBS)
-
Acetone:methanol (60:40) fixative
Procedure:
-
Cell Seeding: Seed MDCK cells in 12-well plates at a density that will result in a confluent monolayer on the day of infection. Incubate overnight at 37°C with 5% CO2.
-
Prepare Drug Dilutions: Prepare serial dilutions of the antiviral compounds in infection media.
-
Infection: Wash the confluent cell monolayers with PBS. Infect the cells with a dilution of influenza virus that will produce 50-100 plaques per well.
-
Drug Treatment: After a 1-hour adsorption period, remove the virus inoculum and add the media containing the different concentrations of the antiviral drug(s).
-
Overlay: Add the semi-solid overlay medium containing TPCK-trypsin to each well. This restricts the spread of the virus to adjacent cells, leading to the formation of distinct plaques.
-
Incubation: Incubate the plates at 37°C with 5% CO2 for 2-3 days, or until plaques are visible.
-
Fixation and Staining:
-
Wash the wells with PBS.
-
Fix the cells with the acetone:methanol solution for 20 minutes.
-
Stain the cells with crystal violet for 15-20 minutes.
-
Gently wash the wells with water and allow them to dry.
-
-
Plaque Counting: Count the number of plaques in each well. The IC50 is the drug concentration that reduces the number of plaques by 50% compared to the untreated virus control.
Quantitative Reverse Transcription-PCR (qRT-PCR) for Viral Load Determination
This protocol quantifies the amount of viral RNA in a sample, providing a measure of the viral load.
Materials:
-
Viral RNA extraction kit (e.g., QIAamp Viral RNA Mini Kit)
-
qRT-PCR instrument
-
One-step qRT-PCR master mix
-
Primers and probe specific for the influenza A matrix (M) gene
-
Nuclease-free water
Procedure:
-
RNA Extraction: Extract viral RNA from cell culture supernatants or other experimental samples according to the manufacturer's protocol.
-
qRT-PCR Reaction Setup:
-
Prepare a master mix containing the one-step qRT-PCR buffer, reverse transcriptase, DNA polymerase, primers, and probe.
-
Add a specific volume of the extracted RNA to each reaction well.
-
Include appropriate controls: a positive control (known amount of viral RNA), a negative control (nuclease-free water), and no-template controls.
-
-
Thermal Cycling: Perform the qRT-PCR on a real-time PCR instrument using a thermal cycling protocol optimized for the chosen primers and probe. A typical protocol includes a reverse transcription step, followed by PCR amplification cycles.
-
Data Analysis:
-
The instrument will measure the fluorescence at each cycle. The cycle threshold (Ct) value is the cycle number at which the fluorescence crosses a certain threshold.
-
Create a standard curve using serial dilutions of a known quantity of viral RNA.
-
Determine the viral load in the experimental samples by comparing their Ct values to the standard curve.
-
Visualizations
Caption: Influenza A virus replication cycle and points of antiviral intervention.
Caption: Troubleshooting workflow for rimantadine resistance in experiments.
References
- 1. Antiviral Drug Resistance among Influenza Viruses | Influenza (Flu) | CDC [cdc.gov]
- 2. frontiersin.org [frontiersin.org]
- 3. Discovery of Novel Dual Inhibitors of the Wild-Type and the Most Prevalent Drug-Resistant Mutant, S31N, of the M2 Proton Channel from Influenza A Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Triple Combination of Amantadine, Ribavirin, and Oseltamivir Is Highly Active and Synergistic against Drug Resistant Influenza Virus Strains In Vitro | PLOS One [journals.plos.org]
- 5. Discovery of Novel Dual Inhibitors of the Wild-Type and the Most Prevalent Drug-Resistant Mutant, S31N, of the M2 Proton Channel from Influenza A Virus [escholarship.org]
- 6. scholars.northwestern.edu [scholars.northwestern.edu]
- 7. Practical updates in clinical antiviral resistance testing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Antiviral combinations for severe influenza - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Neuraminidase Inhibitor-Rimantadine Combinations Exert Additive and Synergistic Anti-Influenza Virus Effects in MDCK Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Rimantadine and oseltamivir demonstrate synergistic combination effect in an experimental infection with type A (H3N2) influenza virus in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Enhancement of activity against influenza viruses by combinations of antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Efficacy of Combined Therapy with Amantadine, Oseltamivir, and Ribavirin In Vivo against Susceptible and Amantadine-Resistant Influenza A Viruses | PLOS One [journals.plos.org]
- 15. Triple Combination of Oseltamivir, Amantadine, and Ribavirin Displays Synergistic Activity against Multiple Influenza Virus Strains In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Design and Pharmacological Characterization of Inhibitors of Amantadine-Resistant Mutants of the M2 Ion Channel of Influenza A Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Discovery of M2 channel blockers targeting the drug-resistant double mutants M2-S31N/L26I and M2-S31N/V27A from the influenza A viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 18. imquestbio.com [imquestbio.com]
- 19. Frontiers | Investigating Different Mechanisms of Action in Combination Therapy for Influenza [frontiersin.org]
- 20. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
- 21. Plaque inhibition assay for drug susceptibility testing of influenza viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Influenza virus plaque assay [protocols.io]
- 23. Evaluating Probenecid or Oseltamivir Inhibition of Influenza A Virus Replication Through Plaque Assay or Fluorescent Focus Assay Using Non-Structural Protein 1–H1N1 Venus Reporter Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Quantification of viral load [bio-protocol.org]
- 25. Effectiveness of Reverse Transcription-PCR, Virus Isolation, and Enzyme-Linked Immunosorbent Assay for Diagnosis of Influenza A Virus Infection in Different Age Groups - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Cell Toxicity Assays for Rimantadine Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists working with rimantadine hydrochloride and conducting cell toxicity assays.
Frequently Asked Questions (FAQs)
Q1: What are the common cell lines used to assess this compound toxicity?
A1: Based on published studies, common cell lines for evaluating this compound toxicity include Madin-Darby Canine Kidney (MDCK) cells, human hepatoma cell lines (Huh7, HuhT7), immortalized human hepatocytes (IHH), African green monkey kidney epithelial cells (Vero E6), and human lung carcinoma cells (A549-hACE2).[1][2][3][4][5] It has also been studied in human peripheral blood lymphocytes.[6]
Q2: What are the typical non-toxic concentrations of this compound?
A2: The non-toxic concentration of this compound can vary significantly between cell lines and experimental conditions. For instance, in Huh7 and IHH cells, concentrations up to 10 μg/mL did not impact cell viability in studies related to Hepatitis A virus.[2][3] In another study, rimantadine showed a 50% cytotoxic concentration (CC50) of over 400 µg/mL in MDBK cells.[7] It is crucial to determine the specific cytotoxicity profile for your cell line and experimental setup.
Q3: What cell viability assays are commonly used for this compound?
A3: The most frequently used assays are the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay and the LDH (lactate dehydrogenase) cytotoxicity assay.[7][8][9] The MTT assay measures the metabolic activity of viable cells, while the LDH assay quantifies the release of LDH from damaged cells.[8][10]
Q4: Does this compound induce any specific cellular pathways?
A4: Yes, rimantadine has been shown to induce autophagy in human hepatocytes.[2][11] Its primary antiviral mechanism against influenza A is the inhibition of the M2 ion channel, which prevents viral uncoating.[12][13][14]
Quantitative Data Summary
The following tables summarize the reported cytotoxic and effective concentrations of this compound in various cell lines.
Table 1: Cytotoxic Concentrations (CC50/MTC) of this compound
| Cell Line | Assay | Concentration | Observation | Reference |
| MDBK | MTT | > 400 µg/mL (CC50) | Low cytotoxicity observed. | [7] |
| HuhT7 | MTS | > 10 µg/mL | Significant reduction in viability at ≥ 15 µg/mL. | [2][3] |
| Huh7 | MTS | ~ 10 µg/mL | No impact on viability at this concentration. | [2][3] |
| IHH | MTS | ~ 10 µg/mL | No impact on viability at this concentration. | [2][3] |
| Vero Cells | SYTOX Green/Hoechst 33342 | > 100 µg/mL (CC50) | [15] |
Table 2: Effective Antiviral Concentrations (EC50/IC50) of this compound
| Cell Line | Virus | Concentration (EC50/IC50) | Reference |
| VeroE6 | SARS-CoV-2 | 36 µM | [4] |
| Huh7.5 | SARS-CoV-2 | 26 µM | [4] |
| A549-hACE2 | SARS-CoV-2 | 70 µM | [4] |
| Vero E6 T/A | SARS-CoV-2 (Omicron) | 17.8 µM | [5] |
| Huh7 | Hepatitis A Virus | 6.7 µg/mL | [2] |
| IHH | Hepatitis A Virus | 1.6 µg/mL | [2] |
| Vero E6 | Mayaro Virus | 88.5 µM | [9] |
Experimental Protocols & Troubleshooting
MTT Assay
Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Detailed Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound and appropriate controls (vehicle control, untreated control). Incubate for the desired exposure time (e.g., 24, 48, 72 hours).
-
MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[16] Purple formazan crystals should be visible under a microscope in viable cells.
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.1 N HCl) to each well to dissolve the formazan crystals.[16][17]
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630-650 nm is often used to subtract background absorbance.[10][16]
Troubleshooting Guide: MTT Assay
| Issue | Possible Cause | Solution |
| High Background Absorbance | Contamination of media or reagents; Phenol red in media. | Use fresh, sterile reagents. Consider using a serum-free medium during MTT incubation. Include a "no cell" blank control.[16] |
| Low Absorbance Readings | Insufficient cell number; Short incubation time with MTT or solubilizer. | Increase the initial cell seeding density. Increase incubation time with MTT until purple color is evident. Ensure complete solubilization of formazan crystals. |
| High Variability Between Replicates | Inconsistent cell seeding; Pipetting errors; Edge effects. | Ensure a homogenous cell suspension before seeding. Practice consistent pipetting techniques. To avoid edge effects, do not use the outer wells of the 96-well plate; fill them with sterile water or PBS instead.[18] |
| Unexpected Results (e.g., increased viability with toxicant) | Compound interference with MTT reduction; Apoptosis-induced increase in metabolic activity. | Run a control with the compound in cell-free media to check for direct reduction of MTT. Be aware that early stages of apoptosis can sometimes lead to an initial increase in metabolic activity.[19] |
LDH Cytotoxicity Assay
Principle: The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase (LDH) released from the cytosol of damaged cells into the supernatant.
Detailed Protocol:
-
Cell Seeding and Treatment: Follow the same initial steps as the MTT assay for cell seeding and treatment with this compound. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).
-
Supernatant Collection: After the treatment period, centrifuge the plate (if using suspension cells) or carefully collect an aliquot of the cell culture supernatant from each well without disturbing the cell monolayer.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate. Add the LDH reaction mixture (containing substrate and cofactor) to each well.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[20]
-
Stop Reaction & Absorbance Reading: Add a stop solution and measure the absorbance at approximately 490 nm.[21]
Troubleshooting Guide: LDH Assay
| Issue | Possible Cause | Solution |
| High Spontaneous LDH Release | High cell density leading to cell death; Overly vigorous pipetting during seeding. | Optimize the cell seeding number. Handle cell suspensions gently.[8] |
| High Background in "No-Cell" Control | High inherent LDH activity in the serum used in the culture media. | Reduce the serum concentration in your media (e.g., to 1-5%). Test the LDH activity of the serum-containing media alone.[8][21] |
| Low Signal/Absorbance | Low cell density; Insufficient incubation time for the LDH reaction. | Increase the number of cells seeded per well. Ensure the incubation with the reaction mix is sufficient. |
| Precipitate in Assay Buffer | Improper storage. | A precipitate might form upon storage. This can be removed by centrifugation without affecting assay performance.[20] |
Visualizations
Experimental Workflow and Signaling Pathways
Caption: General workflow for MTT and LDH cell toxicity assays.
Caption: Known signaling pathways affected by this compound.
References
- 1. Neuraminidase Inhibitor-Rimantadine Combinations Exert Additive and Synergistic Anti-Influenza Virus Effects in MDCK Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amantadine and Rimantadine Inhibit Hepatitis A Virus Replication through the Induction of Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Efficacy of Ion-Channel Inhibitors Amantadine, Memantine and Rimantadine for the Treatment of SARS-CoV-2 In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-SARS-CoV-2 Activity of Adamantanes In Vitro and in Animal Models of Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of in vitro proliferative responses of human lymphocytes by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. researchgate.net [researchgate.net]
- 10. resources.rndsystems.com [resources.rndsystems.com]
- 11. journals.asm.org [journals.asm.org]
- 12. What is the mechanism of this compound? [synapse.patsnap.com]
- 13. nbinno.com [nbinno.com]
- 14. go.drugbank.com [go.drugbank.com]
- 15. researchgate.net [researchgate.net]
- 16. MTT assay overview | Abcam [abcam.com]
- 17. Pharmacological Characterization of the Spectrum of Antiviral Activity and Genetic Barrier to Drug Resistance of M2-S31N Channel Blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Reddit - The heart of the internet [reddit.com]
- 19. researchgate.net [researchgate.net]
- 20. LDH cytotoxicity assay [protocols.io]
- 21. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Stability of Rimantadine Hydrochloride in Solution
Welcome to the Technical Support Center for rimantadine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on maintaining the stability of this compound in solution during experimental procedures. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
The stability of this compound in solution can be influenced by several factors, including pH, temperature, light exposure, and the presence of oxidizing agents. Understanding and controlling these factors is crucial to prevent degradation and ensure the accuracy and reproducibility of experimental results.
Q2: What are the recommended storage conditions for a this compound stock solution?
For long-term storage, it is recommended to store stock solutions of this compound at -20°C or -80°C.[1] For aqueous solutions, it is advised not to store them for more than one day.[2] Solid crystalline this compound is stable for at least 25 years at ambient temperature and can even withstand boiling and holding at 65-85°C for several days without loss of antiviral activity.[3]
Q3: How does pH affect the stability of this compound solutions?
This compound is susceptible to degradation under both acidic and basic conditions. Forced degradation studies have shown that the drug degrades in the presence of strong acids (e.g., 0.1 N HCl) and strong bases (e.g., 0.1 N NaOH).[4] Therefore, it is critical to control the pH of the solution, preferably using a buffer system suitable for the experimental window.
Q4: Is this compound sensitive to light?
Yes, this compound can be susceptible to photolytic degradation. It is recommended to protect solutions from light, especially during long-term experiments or when exposed to high-intensity light sources. Forced degradation studies under photolytic conditions have been performed as part of the development of stability-indicating analytical methods.[4]
Q5: What are the known degradation products of this compound?
The primary degradation products identified are hydroxylated metabolites.[5][6] Gas chromatography-mass spectrometry studies have identified ring-substituted isomers of hydroxy-rimantadine as metabolites.[5] Under forced degradation conditions, various degradation products can be formed, which can be separated and quantified using stability-indicating HPLC methods.[4]
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving this compound solutions.
| Issue | Potential Cause | Troubleshooting Steps |
| Loss of compound activity or inconsistent results over time. | Degradation of this compound in solution. | 1. Verify Storage Conditions: Ensure stock solutions are stored at the recommended temperature (-20°C or -80°C) and protected from light. 2. Prepare Fresh Solutions: For critical experiments, prepare fresh dilutions from a solid or a recently prepared stock solution. Aqueous solutions are not recommended for storage longer than one day.[2] 3. Control pH: Use a buffered solution appropriate for your experimental pH range to minimize pH-induced degradation. 4. Minimize Light Exposure: Conduct experiments under low-light conditions or use amber-colored vials to protect the solution from light. |
| Appearance of unexpected peaks in chromatograms (e.g., HPLC, LC-MS). | Formation of degradation products. | 1. Perform Forced Degradation: To confirm if the new peaks are degradation products, subject a sample of your this compound solution to forced degradation conditions (acidic, basic, oxidative, thermal, photolytic) and compare the chromatograms. 2. Use a Validated Stability-Indicating Method: Employ an HPLC method that has been validated to separate this compound from its potential degradation products.[4][7][8] 3. Characterize Degradation Products: If necessary, use techniques like LC-MS/MS to identify the structure of the unknown peaks.[9][10][11][12] |
| Precipitation of the compound in aqueous solution. | Poor solubility at the experimental concentration or pH. | 1. Check Solubility Limits: this compound is freely soluble in water (50 mg/mL at 20°C). However, solubility can be affected by pH and the presence of other solutes. The solubility in PBS (pH 7.2) is approximately 5 mg/ml.[2] 2. Adjust pH: The solubility of amine salts like this compound can be pH-dependent. Ensure the pH of your solution is within a range where the compound remains soluble. 3. Use a Co-solvent: If solubility in a purely aqueous medium is an issue, consider using a small amount of a water-miscible organic solvent like DMSO or ethanol, ensuring it does not interfere with your experiment. This compound is soluble in DMSO and ethanol.[2] |
Experimental Protocols
Protocol for Forced Degradation Studies
This protocol outlines the conditions for inducing degradation of this compound to identify potential degradation products and to develop a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acidic Hydrolysis:
-
Mix an aliquot of the stock solution with an equal volume of 0.1 N hydrochloric acid.
-
Incubate the solution at a specified temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
After incubation, neutralize the solution with an appropriate amount of 0.1 N sodium hydroxide.
-
Dilute to a final concentration suitable for analysis.
-
-
Basic Hydrolysis:
-
Mix an aliquot of the stock solution with an equal volume of 0.1 N sodium hydroxide.
-
Incubate the solution at a specified temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
After incubation, neutralize the solution with an appropriate amount of 0.1 N hydrochloric acid.
-
Dilute to a final concentration suitable for analysis.
-
-
Oxidative Degradation:
-
Mix an aliquot of the stock solution with an equal volume of a hydrogen peroxide solution (e.g., 3-30%).
-
Keep the solution at room temperature for a defined period (e.g., 24 hours).
-
Dilute to a final concentration suitable for analysis.
-
-
Thermal Degradation:
-
Place an aliquot of the stock solution in a temperature-controlled oven at a high temperature (e.g., 80°C) for a defined period (e.g., 48 hours).
-
Allow the solution to cool to room temperature.
-
Dilute to a final concentration suitable for analysis.
-
-
Photolytic Degradation:
-
Expose an aliquot of the stock solution to a light source (e.g., UV lamp at 254 nm or a photostability chamber) for a defined period.
-
Keep a control sample wrapped in aluminum foil to protect it from light.
-
Dilute both the exposed and control samples to a final concentration suitable for analysis.
-
3. Analysis:
-
Analyze all stressed samples and a non-degraded control sample using a stability-indicating HPLC method.
Protocol for Stability-Indicating RP-HPLC Method
This method is designed to separate this compound from its degradation products.
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of a buffer (e.g., phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile) in a suitable ratio (e.g., 65:35 v/v).[7]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (e.g., 270 nm, although rimantadine has poor UV absorbance and derivatization might be needed for higher sensitivity).[7][8]
-
Column Temperature: 30°C.[4]
-
Injection Volume: 20 µL.
-
-
Sample Preparation:
-
Dilute the samples from the forced degradation studies and the control sample with the mobile phase to a suitable concentration.
-
-
Analysis:
-
Inject the samples into the HPLC system and record the chromatograms.
-
The method should demonstrate baseline separation between the peak for this compound and any peaks corresponding to degradation products.
-
Data Presentation
Table 1: Summary of Forced Degradation Studies for this compound
| Stress Condition | Reagent/Parameter | Duration | Temperature | % Degradation (Approximate) | Number of Degradation Products Observed |
| Acidic Hydrolysis | 0.1 N HCl | 24 hours | 60°C | Significant | Multiple |
| Basic Hydrolysis | 0.1 N NaOH | 24 hours | 60°C | Significant | Multiple |
| Oxidative Degradation | 3% H₂O₂ | 24 hours | Room Temp | Moderate | Several |
| Thermal Degradation | Heat | 48 hours | 80°C | Moderate | Few |
| Photolytic Degradation | UV Light (254 nm) | 24 hours | Room Temp | Minor to Moderate | Few |
Note: The exact percentage of degradation and the number of degradation products can vary depending on the specific experimental conditions. The information presented is based on typical outcomes of forced degradation studies as indicated in the literature.[4]
Visualizations
Caption: Workflow for forced degradation study of rimantadine HCl.
Caption: Potential degradation pathways of rimantadine HCl.
References
- 1. abmole.com [abmole.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Long-term stability of the anti-influenza A compounds--amantadine and rimantadine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 5. Pharmacokinetics and metabolism of this compound in mice and dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Journal of Research in Pharmacy » Submission » Development and validation of HPLC method for simultaneous determination of rimantadine marketed product [dergipark.org.tr]
- 8. Bot Verification [rasayanjournal.co.in]
- 9. jyoungpharm.org [jyoungpharm.org]
- 10. researchgate.net [researchgate.net]
- 11. rjptonline.org [rjptonline.org]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Detecting Low Concentrations of Rimantadine
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions for the detection and quantification of low concentrations of rimantadine.
Frequently Asked Questions (FAQs)
Q1: What are the common analytical methods for detecting rimantadine?
A1: Rimantadine can be detected and quantified using several laboratory methods. For chemical identification and purity analysis, common techniques include Gas Chromatography (GC) with flame ionization detection (FID) and infrared absorption spectrophotometry[1]. For determining its antiviral efficacy and binding kinetics, researchers often use biological assays such as plaque reduction assays, electrophysiology assays, and cell culture-based methods that measure the 50% inhibitory concentration (IC50) or 50% effective concentration (EC50)[2][3].
Q2: What is the primary mechanism of action for rimantadine, and how does it affect detection?
A2: Rimantadine's primary mechanism is the inhibition of the M2 proton channel of the influenza A virus[4][5]. By blocking this channel, it prevents the influx of protons into the viral particle, a crucial step for viral uncoating and replication[4][6]. This mechanism is the basis for many functional and cell-based assays, where the detection method measures the effect of rimantadine on viral replication rather than its direct concentration.
Q3: What are the expected concentration ranges for rimantadine in biological samples?
A3: Plasma concentrations of rimantadine vary based on dosage and patient demographics. After a single 100 mg dose in healthy adults, peak plasma concentrations averaged 74 ± 22 ng/mL[7]. In steady-state conditions (100 mg twice daily), trough plasma levels can range from 118 to 468 ng/mL[7]. In vitro, the concentration required to inhibit virus replication by 50% can vary widely, from 4 ng/mL to 20 µg/mL, depending on the assay, cell type, and virus strain used[7].
Troubleshooting Guide
Q1: I am getting a very low or undetectable signal for rimantadine. How can I improve my detection sensitivity?
A1:
-
Sample Concentration: For samples with expected low-level viremia or drug concentration, a pre-extraction concentration step is crucial. Methods like ultracentrifugation or precipitation using reagents can concentrate the analyte[8]. For chemical analysis, ensure your liquid-liquid or solid-phase extraction protocol is optimized to concentrate the analyte into a smaller final volume.
-
Choice of Analytical Method: If using chromatography, consider switching to a more sensitive detector, such as a mass spectrometer (MS) instead of a flame-ionization detector (FID). For biological assays, ensure the chosen cell line and viral strain are sensitive to rimantadine[7].
-
Optimize Instrument Parameters: For GC analysis, ensure the column temperature, carrier gas flow rate, and detector temperatures are optimized according to established protocols. For spectroscopic methods, check instrument calibration and sample preparation techniques, as detergents and lipids can significantly affect effective drug concentrations[9].
Q2: My results from plaque reduction or other cell-based assays are highly variable. What could be the cause?
A2: High variability in cell-based assays is a common issue. Key factors to investigate include:
-
Assay Protocol Consistency: Susceptibility test results are highly dependent on the specific protocol. Ensure strict adherence to incubation times, media composition, and drug concentrations[7].
-
Virus Inoculum Size: The amount of virus used to infect the cells can significantly impact the outcome. Standardize the virus inoculum across all experiments[7].
-
Cell Type and Condition: Different cell lines can have varying sensitivities. Ensure cells are healthy, within a consistent passage number, and at the correct confluency[7].
-
Viral Strain Resistance: The emergence of rimantadine-resistant strains, often due to mutations like S31N in the M2 protein, can lead to a complete loss of inhibitory activity[4][9]. Confirm the genotype of your viral strain if resistance is suspected.
Q3: I am having difficulty dissolving rimantadine hydrochloride for my experiments. What are the recommended procedures?
A3: this compound has specific solubility properties.
-
Aqueous Solutions: It is formulated as an oral solution at 50 mg/5 mL (10 mg/mL)[1].
-
Organic Solvents: For stock solutions, Dimethyl Sulfoxide (DMSO) is commonly used. A stock solution of up to 36 mg/mL (200.78 mM) can be prepared in fresh DMSO. Note that moisture-absorbing DMSO can reduce solubility[10]. When preparing in vivo formulations, a stepwise addition of solvents like DMSO, PEG300, and Tween 80 may be required to maintain clarity[10].
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of Rimantadine
| Parameter | Value | Condition | Reference |
|---|---|---|---|
| Peak Plasma Conc. (Cmax) | 74 ± 22 ng/mL | Single 100 mg dose; Healthy adults (20-44 yrs) | [7] |
| Time to Peak (Tmax) | 6 ± 1 hours | Single 100 mg dose; Healthy adults (20-44 yrs) | [7] |
| Elimination Half-Life | 25.4 ± 6.3 hours | Single dose; Healthy adults (20-44 yrs) | [7] |
| Elimination Half-Life | 32 ± 16 hours | Single dose; Healthy adults (71-79 yrs) | [7] |
| Steady-State Trough Levels | 118 - 468 ng/mL | 100 mg twice daily for 10 days |[7] |
Table 2: In Vitro Efficacy and Binding Data
| Parameter | Value | Organism/System | Reference |
|---|---|---|---|
| IC50 | 7 µM | Trypanosoma brucei | [10] |
| IC50 | 6.7 µg/mL | Hepatitis A Virus (in Huh7 cells) | [3] |
| IC50 | 1.6 µg/mL | Hepatitis A Virus (in IHH cells) | [3] |
| EC50 | Varies (4 ng/mL - 20 µg/mL) | Influenza A Virus (cell culture) | [7] |
| Kd (Binding Affinity) | Similar for (R) and (S) enantiomers | M2 WT Channel (Electrophysiology) |[2] |
Experimental Protocols
Protocol 1: Gas Chromatography (GC) for this compound This protocol is adapted from the U.S. Pharmacopeia methodology for chemical purity analysis.[1]
-
Internal Standard Preparation: Dissolve ~400 mg of n-eicosane in a 250-mL volumetric flask with hexane.
-
Standard Sample Preparation:
-
Accurately weigh ~40 mg of USP this compound RS into a 50-mL centrifuge tube.
-
Add 15 mL of 1 N sodium hydroxide and mix.
-
Add 25.0 mL of the Internal Standard solution.
-
Shake mechanically for 15 minutes.
-
Allow layers to separate and filter a portion of the top hexane layer through anhydrous sodium sulfate.
-
-
Test Sample Preparation:
-
Accurately weigh ~100 mg of the this compound test sample into a 10-mL centrifuge tube.
-
Add 2 mL of 1 N sodium hydroxide and mix.
-
Add 2 mL of chloroform and mix on a vortex for 1 minute.
-
Allow layers to separate. The organic (bottom) layer is the test solution.
-
-
Chromatographic System:
-
Instrument: Gas chromatograph with a flame-ionization detector (FID).
-
Column: 2-mm x 2-m column containing 80- to 100-mesh support S1A.
-
Temperatures: Column at ~200°C; Injection port and detector at ~250°C.
-
Carrier Gas: Nitrogen.
-
-
Procedure: Inject equal volumes (~5 µL) of the Standard and Test solutions into the chromatograph. Record the chromatograms and measure the peak responses to quantify the analyte relative to the internal standard.
Protocol 2: Plaque Reduction Assay for Antiviral Activity This is a generalized protocol based on methods cited for assessing antiviral efficacy.[2]
-
Cell Plating: Seed a suitable cell line (e.g., Madin-Darby Canine Kidney - MDCK cells) in 6-well plates to form a confluent monolayer.
-
Virus Preparation: Prepare serial dilutions of the influenza A virus stock in an appropriate medium.
-
Infection: Wash the cell monolayers and infect them with a standardized amount of virus for 1 hour at 37°C.
-
Drug Application: Aspirate the viral inoculum. Wash the cells and overlay them with a medium (e.g., DMEM) containing different concentrations of rimantadine, 2 µg/mL N-acetyl trypsin, and 1.2% Avicel (or agarose) to restrict virus spread.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 atmosphere for 2-3 days until visible plaques form.
-
Staining and Analysis:
-
Fix the cells (e.g., with 10% formalin).
-
Remove the overlay and stain the cells with 0.2% crystal violet. Plaques will appear as clear zones where cells have been lysed.
-
Count the plaques for each drug concentration.
-
-
Calculation: Calculate the EC50 value by plotting the percentage of plaque reduction against the rimantadine concentration using a dose-response function.
References
- 1. Rimantadine | C12H21N | CID 5071 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Rimantadine Binds to and Inhibits the Influenza A M2 Proton Channel without Enantiomeric Specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Rimantadine - Wikipedia [en.wikipedia.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. researchgate.net [researchgate.net]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. A Concentration Method for HIV Drug Resistance Testing in Low-Level Viremia Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structural investigation of rimantadine inhibition of the AM2-BM2 chimera channel of influenza viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
Validation & Comparative
A Comparative Analysis of Rimantadine and Amantadine Efficacy in Influenza A
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antiviral agents rimantadine and amantadine, focusing on their efficacy against influenza A virus. The analysis is supported by a review of clinical trial data, in vitro studies, and a detailed examination of their shared mechanism of action.
Executive Summary
Both rimantadine and amantadine are adamantane derivatives that exhibit antiviral activity exclusively against influenza A viruses by targeting the M2 proton ion channel. Clinical studies have demonstrated their comparable effectiveness in the prophylaxis and treatment of influenza A. However, rimantadine is generally associated with a lower incidence of adverse central nervous system (CNS) effects compared to amantadine. In vitro evidence suggests that rimantadine possesses greater antiviral potency. Widespread resistance to both drugs, primarily due to mutations in the M2 protein, has limited their clinical use in recent years.
Data Presentation: In Vitro and Clinical Efficacy
The following tables summarize the key quantitative data comparing the in vitro and clinical efficacy of rimantadine and amantadine.
Table 1: Comparative In Vitro Activity against Influenza A Virus
| Drug | Antiviral Activity (Qualitative) |
| Rimantadine | Significantly more active than amantadine against both H1N1 and H3N2 viruses.[1][2] |
| Amantadine | Active against influenza A viruses, but generally less potent than rimantadine.[1][2] |
Table 2: Comparative Clinical Efficacy in the Prophylaxis of Influenza A
| Drug | Efficacy Rate vs. Placebo (Laboratory-Documented Influenza) | Study Population |
| Rimantadine | 85% | Healthy Adults |
| Amantadine | 91% | Healthy Adults |
Data from a double-blind, randomized controlled trial involving 450 volunteers during an influenza A outbreak.
Table 3: Comparative Clinical Efficacy in the Treatment of Influenza A
| Drug | Outcome Measure | Result |
| Amantadine | Reduction in duration of fever | 1.0 day (95% CI: 0.7 to 1.2)[3] |
| Rimantadine | Reduction in duration of fever | Comparable to amantadine[3] |
Table 4: Comparison of Adverse Effects
| Adverse Effect Profile | Rimantadine | Amantadine |
| Central Nervous System (CNS) Effects | Lower incidence | Significantly more common[3] |
| Gastrointestinal (GI) Effects | Occur | Occur, comparable to rimantadine[3] |
| Study Withdrawals due to Adverse Effects | Lower rate | Significantly more common[3] |
Mechanism of Action: M2 Proton Channel Inhibition
Both rimantadine and amantadine disrupt the replication of the influenza A virus by blocking the function of the M2 protein, a proton-selective ion channel embedded in the viral envelope.[4][5] This channel is crucial for the uncoating of the virus within the host cell.
The following diagram illustrates the mechanism of M2 proton channel inhibition by adamantanes.
Caption: Mechanism of M2 proton channel inhibition by rimantadine and amantadine.
Experimental Protocols
A key in vitro method for determining the antiviral efficacy of compounds like rimantadine and amantadine is the Plaque Reduction Assay . This assay quantifies the reduction in viral plaque formation in a cell culture monolayer in the presence of the antiviral agent.
Detailed Methodology for Plaque Reduction Assay:
-
Cell Culture Preparation:
-
Madin-Darby Canine Kidney (MDCK) cells are seeded in 6-well or 12-well plates and cultured until a confluent monolayer is formed.[6]
-
-
Virus Dilution:
-
A stock of influenza A virus is serially diluted to a concentration that will produce a countable number of plaques (e.g., 50-100 plaque-forming units (PFU) per well).[6]
-
-
Drug Preparation:
-
Serial dilutions of rimantadine and amantadine are prepared in a cell culture medium.
-
-
Infection and Treatment:
-
The cell monolayers are washed, and the virus dilutions are added to the wells.
-
After an incubation period to allow for viral adsorption (typically 1 hour), the virus inoculum is removed.
-
An overlay medium containing different concentrations of the test drug (rimantadine or amantadine) is added to the wells. The overlay medium is semi-solid (e.g., containing agarose or Avicel) to restrict the spread of the virus to adjacent cells, thus forming distinct plaques.[6][7]
-
-
Incubation:
-
The plates are incubated for 2-3 days to allow for plaque formation.[7]
-
-
Plaque Visualization and Counting:
-
The overlay is removed, and the cell monolayer is fixed and stained (e.g., with crystal violet).
-
Plaques appear as clear zones where the cells have been lysed by the virus.
-
The number of plaques in each well is counted.
-
-
Data Analysis:
-
The percentage of plaque reduction is calculated for each drug concentration compared to the virus control (no drug).
-
The 50% inhibitory concentration (IC50) or 50% effective concentration (EC50) is determined by plotting the percentage of plaque reduction against the drug concentration and fitting the data to a dose-response curve.
-
The following diagram illustrates the general workflow of a plaque reduction assay.
Caption: General workflow of a plaque reduction assay for antiviral efficacy testing.
Conclusion
Based on the available data, rimantadine and amantadine demonstrate comparable clinical efficacy in the management of influenza A. However, rimantadine presents a more favorable safety profile with a lower incidence of CNS side effects.[3] In vitro studies suggest that rimantadine has a higher antiviral potency than amantadine.[1][2] The emergence of widespread resistance to both agents has significantly diminished their clinical utility, underscoring the importance of ongoing surveillance and the development of novel antiviral therapies.
References
- 1. Resistance of influenza A virus to amantadine and rimantadine: results of one decade of surveillance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. deepdyve.com [deepdyve.com]
- 3. Amantadine and rimantadine for influenza A in adults - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure and Mechanism of the M2 Proton Channel of Influenza A Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Influenza virus plaque assay [protocols.io]
- 7. protocols.io [protocols.io]
Rimantadine Hydrochloride: An Outdated Defense Against Novel Influenza Strains
Once a tool in the fight against influenza A, rimantadine hydrochloride has been rendered largely ineffective against contemporary novel strains due to widespread and high-level resistance. This guide provides a comparative analysis of this compound against currently recommended antiviral medications, supported by in vitro efficacy data and detailed experimental methodologies, to inform researchers, scientists, and drug development professionals on the current landscape of influenza therapeutics.
Rimantadine, an antiviral of the adamantane class, functions by targeting the M2 ion channel of the influenza A virus, a crucial component in the viral uncoating process within an infected host cell. By blocking this channel, rimantadine was historically able to inhibit viral replication. However, the high frequency of mutations in the M2 protein has led to a significant decline in its efficacy.[1]
The Rise of Resistance: Rimantadine's Waning Efficacy
The ineffectiveness of rimantadine against modern influenza A strains is not a recent discovery. As early as the 2005-2006 influenza season, the Centers for Disease Control and Prevention (CDC) noted a sharp increase in resistance.[1] Laboratory testing of the then-predominant H3N2 strain revealed that 91% of isolates were resistant to both rimantadine and the related drug amantadine. This trend has continued, with subsequent studies confirming high levels of resistance in circulating H1N1 and H3N2 strains, as well as in avian influenza subtypes with pandemic potential, such as H5N1 and H7N9.[2][3]
A New Generation of Antivirals: Superior Alternatives
With the decline of adamantanes, a new arsenal of antiviral drugs with different mechanisms of action has become the standard of care for influenza treatment and prophylaxis. These include neuraminidase inhibitors (oseltamivir, zanamivir, and peramivir) and a cap-dependent endonuclease inhibitor (baloxavir marboxil). These agents have demonstrated potent activity against a broad range of influenza A and B viruses, including strains resistant to rimantadine.
Comparative In Vitro Efficacy
The following tables summarize the 50% inhibitory concentration (IC50) and 50% effective concentration (EC50) values of rimantadine and current antiviral drugs against various influenza A strains. Lower values indicate greater potency.
| Drug | Influenza A(H1N1)pdm09 | Influenza A(H3N2) | Avian Influenza A(H5N1) | Avian Influenza A(H7N9) |
| Rimantadine | Resistant (IC50 >10 µM) | Resistant (IC50 >10 µM) | Resistant | Resistant[3] |
| Oseltamivir | 0.5 - 1.5 nM[4] | 0.5 - 2.0 nM[4] | 1.05 - 1.46 nM[5] | Sensitive |
| Zanamivir | 0.5 - 1.0 nM[4] | 1.5 - 2.5 nM[4] | 0.24 - 0.32 nM[5] | Sensitive |
| Peramivir | 0.1 - 0.5 nM | 0.1 - 0.5 nM | 0.09 - 0.21 nM[5] | Sensitive[3] |
| Baloxavir marboxil | 0.48 ± 0.22 nM[6] | 19.55 ± 5.66 nM[6] | Susceptible | Sensitive |
Note: Data is compiled from multiple sources and represents a general range of reported values. Specific IC50/EC50 values can vary depending on the specific viral isolate and the assay used.
Mechanisms of Action: A Shift in Therapeutic Targets
The superior efficacy of modern antivirals stems from their distinct molecular targets within the influenza virus life cycle.
M2 Ion Channel Inhibitors (Rimantadine)
Rimantadine blocks the M2 proton channel, preventing the influx of protons into the viral particle after it enters the host cell. This acidification is necessary for the release of the viral genome into the cytoplasm, a critical step for replication.
Neuraminidase Inhibitors (Oseltamivir, Zanamivir, Peramivir)
Neuraminidase is an enzyme on the surface of the influenza virus that is essential for the release of newly formed virus particles from an infected cell. Neuraminidase inhibitors block the active site of this enzyme, preventing the virus from spreading to other cells.
Cap-Dependent Endonuclease Inhibitors (Baloxavir Marboxil)
Baloxavir marboxil targets the cap-dependent endonuclease activity of the viral polymerase acidic (PA) protein. This enzyme is crucial for "cap-snatching," a process where the virus steals the 5' caps from host cell messenger RNAs (mRNAs) to initiate the transcription of its own genome. By inhibiting this process, baloxavir marboxil effectively halts viral gene expression and replication.
Experimental Protocols
The in vitro efficacy data presented in this guide are typically generated using standardized laboratory assays. Below are detailed methodologies for two key experiments.
Plaque Reduction Assay
This assay is considered the gold standard for determining the infectivity of a virus and the efficacy of an antiviral compound.
Objective: To quantify the reduction in infectious virus particles in the presence of a test compound.
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
6-well or 12-well cell culture plates
-
Influenza virus stock
-
Test compound (e.g., rimantadine, oseltamivir)
-
Cell culture medium (e.g., DMEM)
-
Serum-free medium with trypsin (for viral propagation)
-
Agarose or Avicel overlay
-
Crystal violet or immunostaining reagents
Procedure:
-
Cell Seeding: Seed MDCK cells into 6-well or 12-well plates and grow to a confluent monolayer.
-
Virus Dilution: Prepare serial dilutions of the influenza virus stock.
-
Infection: Wash the cell monolayer and infect with the virus dilutions in the presence of varying concentrations of the test compound. A no-drug control is included.
-
Adsorption: Incubate the plates for 1-2 hours to allow the virus to adsorb to the cells.
-
Overlay: Remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., agarose or Avicel) containing the test compound. This restricts the spread of the virus to adjacent cells, resulting in the formation of localized areas of infection (plaques).
-
Incubation: Incubate the plates for 2-3 days until plaques are visible.
-
Plaque Visualization: Fix the cells and stain with crystal violet to visualize the plaques (areas of dead cells). Alternatively, immunostaining targeting a viral protein can be used.
-
Quantification: Count the number of plaques in each well. The 50% inhibitory concentration (IC50) is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the no-drug control.
Tissue Culture Infectious Dose 50 (TCID50) Assay
This assay is used to determine the virus titer, which is the concentration of infectious virus particles in a sample.
Objective: To determine the dilution of virus required to infect 50% of the inoculated cell cultures.
Materials:
-
MDCK cells
-
96-well cell culture plates
-
Influenza virus stock
-
Cell culture medium
-
Serum-free medium with trypsin
Procedure:
-
Cell Seeding: Seed MDCK cells into a 96-well plate.
-
Virus Dilution: Prepare serial 10-fold dilutions of the virus stock.
-
Infection: Inoculate replicate wells with each virus dilution.
-
Incubation: Incubate the plate for several days.
-
Observation: Observe the wells for the presence of cytopathic effect (CPE), which are visible changes in the host cells caused by viral infection.
-
Endpoint Determination: For each dilution, determine the number of wells that show CPE.
-
TCID50 Calculation: The TCID50 is calculated using a statistical method (e.g., the Reed-Muench method) to determine the virus dilution that causes CPE in 50% of the inoculated wells.
Conclusion
The extensive resistance of novel influenza strains to this compound renders it an obsolete option for the treatment and prophylaxis of influenza A. In contrast, neuraminidase inhibitors and the endonuclease inhibitor baloxavir marboxil demonstrate potent and broad-spectrum activity against currently circulating and emerging influenza viruses. For researchers and drug development professionals, the focus of anti-influenza research and development should remain on novel targets and strategies to combat the ever-evolving threat of influenza.
References
- 1. FYI [uspharmacist.com]
- 2. Susceptibility of highly pathogenic A(H5N1) avian influenza viruses to the neuraminidase inhibitors and adamantanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of novel reassortant avian influenza H7N9 virus infection in vitro with three antiviral drugs, oseltamivir, peramivir and favipiravir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antiviral resistance among highly pathogenic influenza A (H5N1) viruses isolated worldwide in 2002–2012 shows need for continued monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Multicountry Spread of Influenza A(H1N1)pdm09 Viruses with Reduced Oseltamivir Inhibition, May 2023–February 2024 - PMC [pmc.ncbi.nlm.nih.gov]
Dual-Pronged Attack: The Synergistic Effect of Rimantadine and Oseltamivir in Combating Influenza A
An Objective Comparison Guide for Researchers and Drug Development Professionals
The emergence of drug-resistant influenza strains necessitates innovative therapeutic strategies. While monotherapy with antiviral agents like the M2 ion channel inhibitor rimantadine or the neuraminidase inhibitor oseltamivir has been a cornerstone of influenza treatment, their efficacy is threatened by resistance. This guide explores the compelling experimental evidence for the synergistic effects of co-administering rimantadine and oseltamivir, a combination that targets two distinct stages of the viral life cycle, offering a potent strategy to enhance antiviral activity and potentially counter resistance.
Mechanism of Synergistic Action
The synergistic activity of rimantadine and oseltamivir stems from their complementary mechanisms of action, which disrupt the influenza A virus life cycle at two critical junctures. Rimantadine targets the M2 ion channel, essential for the uncoating of the virus within the host cell, thereby preventing the release of viral ribonucleoprotein (vRNP) into the cytoplasm. Oseltamivir, on the other hand, is a potent inhibitor of the viral neuraminidase (NA) enzyme.[1][2] This enzyme is crucial for the release of newly formed virions from the surface of an infected cell. By inhibiting neuraminidase, oseltamivir causes viral aggregation at the cell surface and reduces the spread of the infection.[3]
The combination of these two drugs creates a dual-pronged attack. Rimantadine curtails the initial stages of infection, while oseltamivir prevents the propagation of any virus that manages to replicate. This multi-target approach not only enhances the overall antiviral effect but may also present a higher barrier to the development of drug resistance.[4][5]
Caption: Dual inhibition of the influenza A virus life cycle.
Quantitative Analysis of Synergistic Effects
In vivo and in vitro studies have consistently demonstrated that the combination of rimantadine and oseltamivir produces a significantly greater antiviral effect than either drug administered alone. The synergy has been characterized using various methods, including the three-dimensional analysis model by Prichard and Shipman.[6]
In Vivo Efficacy in Mice (Influenza A/H3N2)
Studies in mice infected with influenza A/Aichi/2/68 (H3N2) virus show a marked improvement in survival and reduction in viral load with combination therapy.[6][7]
| Treatment Group (per day) | Protection Index (%) | Mean Survival Time (days) | Lung Virus Titer Reduction (log10 CCID50) |
| Placebo | 0% | ~8.0 | 0 |
| Oseltamivir (0.05-0.2 mg/kg) | 0 - 10% | +0 to 1.9 | 0.1 - 1.0 |
| Rimantadine (7.5 mg/kg) | 18.7 - 29.6% | +2.6 to 3.2 | 1.1 - 1.4 |
| Oseltamivir + Rimantadine | 43 - 87% | +3.1 to 6.9 | 2.8 |
| Data compiled from studies by Galabov et al.[6] |
Prophylactic administration of the combination resulted in a lung virus titer decrease that was 630-fold greater compared to monotherapy groups.[7] When used therapeutically (starting 24 hours post-infection), higher doses were required, but the combination still resulted in a synergistic effect, with up to a 1445-fold decrease in lung viral titers for the most effective dose combinations.[7]
In Vitro Efficacy in MDCK Cells
Experiments using Madin-Darby Canine Kidney (MDCK) cells infected with H1N1 and H3N2 strains confirm the synergistic interaction. The combination markedly reduces the extracellular virus yield compared to single-drug treatments.[8]
| Influenza Strain | Drug Combination | Interaction Mode | Concentration Range for Maximum Synergy |
| A/New Caledonia/20/99 (H1N1) | Oseltamivir + Rimantadine | Mainly Synergistic | Rimantadine (32 to ~80 µM) + Oseltamivir (<0.06 µM) |
| A/Panama/2007/99 (H3N2) | Oseltamivir + Rimantadine | Synergistic | N/A |
| Data from Govorkova et al.[8] |
The analysis revealed that while the interaction is synergistic across a wide range of concentrations, some low-dose combinations showed additive or even antagonistic effects, highlighting the importance of appropriate dose selection.[8]
Experimental Protocols
The following are summaries of methodologies used in key studies to evaluate the synergistic effects of rimantadine and oseltamivir.
In Vivo Mouse Model Protocol
This protocol outlines the experimental workflow for assessing antiviral efficacy in a mouse model of influenza infection.
Caption: Experimental workflow for in vivo synergy studies.
-
Virus and Animals: Influenza A/Aichi/2/68 (H3N2) virus is adapted to mice. Albino mice are used for the experiments.[6]
-
Drug Administration: Rimantadine hydrochloride and oseltamivir phosphate are administered orally (gavage) simultaneously in a 5-day treatment course. Treatment can begin prophylactically (e.g., 4 hours before infection) or therapeutically (e.g., 24 hours post-infection).[6][7]
-
Infection: Mice are lightly anesthetized and infected intranasally with a lethal dose (e.g., 10 or 20 LD50) of the influenza virus.[6]
-
Observation and Endpoints:
-
Mortality: Animals are observed daily for up to 21 days to calculate the protection index and mean survival time.[6]
-
Viral Load: On specific days post-infection (e.g., days 3 and 6), lungs are harvested from a subset of mice. The tissue is homogenized, and the infectious virus titer is determined using the 50% cell culture infectious dose (CCID50) method in MDCK cells.[6][9]
-
Lung Pathology: The lung index (ratio of lung weight to body weight) and lung consolidation score are assessed to quantify the extent of pneumonia.[6]
-
-
Synergy Analysis: The combination effect is characterized as synergistic, additive, or antagonistic using methods like the three-dimensional analysis of Prichard and Shipman.[6]
In Vitro Virus Yield Reduction Assay Protocol
-
Cell Culture: Madin-Darby Canine Kidney (MDCK) cells are seeded in 96-well plates and grown to form a monolayer.[10]
-
Drug Preparation: Serial dilutions of oseltamivir carboxylate (the active form of oseltamivir) and rimantadine are prepared.
-
Infection and Treatment: Cell monolayers are washed and infected with an influenza A virus strain (e.g., A/New Caledonia/20/99 H1N1 or A/Panama/2007/99 H3N2). After a viral adsorption period, the inoculum is removed, and media containing the single drugs or their combinations at various concentrations are added.
-
Incubation: The plates are incubated at 37°C in 5% CO2 for a period allowing for viral replication (e.g., 4 days).[10]
-
Quantification of Viral Yield:
-
Extracellular Virus: The culture supernatant is harvested, and the amount of infectious virus is quantified by determining the 50% tissue culture infectious dose (TCID50) on fresh MDCK cell monolayers.[8]
-
Cytopathic Effect (CPE) Inhibition: Alternatively, cell viability can be measured using a dye such as XTT to quantify the protective effect of the drugs against virus-induced cell death.[10]
-
-
Synergy Analysis: The interaction between the two drugs is analyzed using a mathematical model (e.g., MacSynergy II) to generate three-dimensional plots that differentiate between synergistic, additive, and antagonistic effects at all concentration combinations.[10]
Conclusion
The co-administration of rimantadine and oseltamivir represents a promising strategy for the treatment of influenza A infections. The robust in vivo and in vitro data demonstrate a clear synergistic effect, leading to enhanced protection, prolonged survival, and a more significant reduction in viral replication compared to monotherapy. By targeting two separate and essential viral proteins, this combination therapy holds the potential to increase clinical efficacy and may serve as a valuable tool in managing seasonal and pandemic influenza, particularly in the context of emerging antiviral resistance. Further clinical investigation is warranted to translate these preclinical findings into effective therapeutic regimens for patients.
References
- 1. Triple Combination of Oseltamivir, Amantadine, and Ribavirin Displays Synergistic Activity against Multiple Influenza Virus Strains In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Triple Combination of Amantadine, Ribavirin, and Oseltamivir Is Highly Active and Synergistic against Drug Resistant Influenza Virus Strains In Vitro | PLOS One [journals.plos.org]
- 5. Efficacy of Combined Therapy with Amantadine, Oseltamivir, and Ribavirin In Vivo against Susceptible and Amantadine-Resistant Influenza A Viruses | PLOS One [journals.plos.org]
- 6. Rimantadine and oseltamivir demonstrate synergistic combination effect in an experimental infection with type A (H3N2) influenza virus in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Prophylactic and therapeutic combination effects of rimantadine and oseltamivir against influenza virus A (H3N2) infection in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Neuraminidase Inhibitor-Rimantadine Combinations Exert Additive and Synergistic Anti-Influenza Virus Effects in MDCK Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synergistic combinations of favipiravir and oseltamivir against wild-type pandemic and oseltamivir-resistant influenza A virus infections in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. imquestbio.com [imquestbio.com]
A Comparative Guide to Cross-Resistance Between Amantadine and Rimantadine in Influenza A Viruses
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of amantadine and rimantadine, focusing on the critical issue of cross-resistance in Influenza A viruses. The information presented herein is supported by experimental data to aid in research and development efforts targeting viral resistance.
Introduction
Amantadine and its α-methyl derivative, rimantadine, are adamantane-class antiviral drugs historically used for the prophylaxis and treatment of Influenza A virus infections.[1][2] Both drugs share a common mechanism of action, targeting the M2 proton ion channel of the virus.[3] This shared target is central to the phenomenon of cross-resistance, where resistance to one drug invariably confers resistance to the other.[4][5] Due to the high prevalence of resistance, the use of adamantanes for treating influenza is no longer recommended by public health organizations.[6][7] However, understanding the specifics of this cross-resistance is crucial for the development of new antiviral agents that can overcome these limitations.
Mechanism of Action and Resistance
Amantadine and rimantadine inhibit the replication of influenza A viruses by blocking the M2 ion channel.[3] This channel is essential for the uncoating of the virus within the host cell, a process that releases the viral RNA into the cytoplasm to initiate replication.[8] By obstructing the M2 channel, these drugs prevent the influx of protons into the virion, thereby halting the uncoating process.[8]
Resistance to both amantadine and rimantadine arises from single amino acid substitutions in the transmembrane domain of the M2 protein.[4][5] The most common mutations conferring resistance are found at positions 26, 27, 30, 31, and 34.[9][10] The S31N substitution (a change from serine to asparagine at position 31) is the most prevalent mutation found in circulating influenza A strains and is a key driver of adamantane resistance worldwide.[6][7] The presence of any of these mutations is sufficient to cause complete cross-resistance between amantadine and rimantadine.[11][12]
Quantitative Analysis of Cross-Resistance
The following table summarizes the in vitro susceptibility of wild-type and various M2 mutant influenza A viruses to amantadine and rimantadine, presented as 50% inhibitory concentration (IC50) values. These values quantify the concentration of the drug required to inhibit viral replication by 50%.
| Virus Strain (M2 Genotype) | Amantadine IC50 (µM) | Rimantadine IC50 (µM) | Fold Increase in Resistance (Amantadine) | Fold Increase in Resistance (Rimantadine) |
| Wild-Type (A/M2) | 15.76 ± 1.24[8] | ~0.2-0.4 µg/ml* (~0.9-1.8 µM)[11] | - | - |
| M2 - L26F | 164.46 ± 14.40[8] | High (not specified) | ~10.4 | High |
| M2 - V27A | 1840[8] | High (not specified) | ~116.7 | High |
| M2 - S31N | 237.01 ± 22.14[8] | >10,000[8] | ~15.0 | >5500 |
| M2 - A30T | Very High (not specified) | High (not specified) | Very High | High |
| M2 - G34E | Very High (not specified) | High (not specified) | Very High | High |
*Note: Rimantadine IC50 for wild-type is converted from µg/ml assuming a molecular weight of approximately 215.77 g/mol . Specific µM values for all mutants for rimantadine are not as commonly published as for amantadine, but complete cross-resistance is widely documented.[11][12]
Experimental Protocols
The data presented above are typically generated using one of the following experimental methodologies:
Plaque Reduction Assay
This is a standard method to determine the susceptibility of influenza viruses to antiviral compounds.
-
Cell Seeding: Madin-Darby canine kidney (MDCK) cells are seeded in 6-well or 12-well plates and grown to form a confluent monolayer.[13]
-
Virus Dilution: The influenza virus stock is serially diluted to a concentration that will produce a countable number of plaques.[13]
-
Infection: The cell monolayers are washed and then infected with the diluted virus for 1-2 hours to allow for viral adsorption.[14]
-
Drug Treatment: After infection, the virus inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agar or Avicel) mixed with varying concentrations of the antiviral drug (amantadine or rimantadine).[13][14]
-
Incubation: The plates are incubated for 2-3 days to allow for plaque formation, which are localized areas of cell death caused by viral replication.[14]
-
Visualization and Analysis: The cell monolayers are fixed and stained (e.g., with crystal violet) to visualize the plaques. The number of plaques at each drug concentration is counted and compared to the untreated control.[4] The IC50 value is calculated as the drug concentration that reduces the number of plaques by 50%.[11]
Cell-Based ELISA for Virus Titration
This method can be used to quantify the amount of virus and can be adapted to assess antiviral activity.
-
Cell Seeding: MDCK cells are seeded in 96-well plates.[4]
-
Virus Infection and Drug Treatment: Serial dilutions of the virus are added to the cells in the presence of various concentrations of the antiviral drug.
-
Incubation: The plates are incubated for a set period (e.g., 24-72 hours) to allow for viral replication.[4]
-
Detection: The cells are then fixed, and an enzyme-linked immunosorbent assay (ELISA) is performed using an antibody that specifically detects a viral protein (e.g., nucleoprotein - NP).[4][15]
-
Analysis: A substrate is added that produces a colorimetric or chemiluminescent signal in proportion to the amount of viral antigen present. The signal intensity is measured, and the IC50 is determined by identifying the drug concentration that reduces the signal by 50% compared to the no-drug control.[15]
Visualizations
Mechanism of Action and Resistance
Caption: Adamantane mechanism and resistance pathway.
Experimental Workflow for Cross-Resistance Assessment
Caption: Cross-resistance experimental workflow.
References
- 1. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
- 2. An optimized cell-based assay to assess influenza virus replication by measuring neuraminidase activity and its applications for virological surveillance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Influenza and antiviral resistance: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Influenza Virus Characterization - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 5. Managing influenza: amantadine, rimantadine and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phenotypic Drug Susceptibility Assay for Influenza Virus Neuraminidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enzyme-linked immunosorbent assay (ELISA)-based method for determination of influenza virus-host receptor binding specificity - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Design and Pharmacological Characterization of Inhibitors of Amantadine-Resistant Mutants of the M2 Ion Channel of Influenza A Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. biorxiv.org [biorxiv.org]
- 11. Plaque inhibition assay for drug susceptibility testing of influenza viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. apps.dtic.mil [apps.dtic.mil]
- 13. Influenza virus plaque assay [protocols.io]
- 14. mdpi.com [mdpi.com]
- 15. ELISA Test for Influenza [elisa-antibody.com]
A Comparative Analysis of the Pharmacokinetic Profiles of Rimantadine and Amantadine
This guide provides a detailed, objective comparison of the pharmacokinetic profiles of two closely related antiviral drugs, rimantadine and amantadine. Both are adamantane derivatives historically used for the prophylaxis and treatment of influenza A virus infections.[1][2] Understanding their distinct pharmacokinetic properties is crucial for researchers, scientists, and drug development professionals in the context of antiviral therapy and development. This document summarizes key experimental data, outlines common experimental protocols, and visualizes relevant pathways and workflows.
Pharmacokinetic Profiles: A Head-to-Head Comparison
Rimantadine and amantadine, while structurally similar, exhibit significant differences in their absorption, distribution, metabolism, and excretion (ADME) profiles. These differences have important implications for their clinical application and side-effect profiles.[2]
Absorption: Both rimantadine and amantadine are well absorbed after oral administration.[3][4][5] However, rimantadine generally has a slower rate of absorption, resulting in a longer time to reach maximum plasma concentration (Tmax) compared to amantadine.[6][7]
Distribution: Both drugs exhibit large volumes of distribution, indicating extensive tissue binding.[3][7][8] Amantadine is approximately 67% bound to plasma proteins, while rimantadine's protein binding is around 40%.[4][5][7] A notable difference is that the ratio of maximum nasal mucus to plasma concentration is over twofold higher for rimantadine than for amantadine, which may contribute to its clinical effectiveness.[1][9]
Metabolism: The most significant pharmacokinetic difference between the two drugs lies in their metabolism. Rimantadine is extensively metabolized in the liver, primarily through hydroxylation and glucuronidation.[3][4][10] In contrast, amantadine undergoes no appreciable metabolism and is primarily excreted unchanged.[5][8]
Excretion: As a result of its extensive metabolism, less than 25% of a rimantadine dose is excreted in the urine as the unchanged parent drug.[4][6] Conversely, amantadine is almost entirely eliminated by the kidneys through both glomerular filtration and tubular secretion.[5][8][11] This leads to a significantly longer elimination half-life for rimantadine compared to amantadine.[1][3][12]
Quantitative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters for rimantadine and amantadine based on single-dose studies in healthy adults.
| Pharmacokinetic Parameter | Rimantadine | Amantadine | Reference(s) |
| Time to Peak (Tmax) | ~6 hours | ~2 to 4 hours | [6][7] |
| Peak Plasma Conc. (Cmax) | 0.25 ± 0.06 µg/mL | 0.65 ± 0.22 µg/mL | [1][12] |
| Plasma Protein Binding | ~40% | ~67% | [4][7] |
| Volume of Distribution (Vd) | Large | 3 to 8 L/kg | [3][7] |
| Elimination Half-Life (t½) | 25.4 - 36.5 hours | 16.7 ± 7.7 hours | [1][6][12] |
| Metabolism | Extensively metabolized (hydroxylation, conjugation) | No appreciable metabolism | [3][4][5] |
| Excretion | <25% excreted unchanged in urine | ~90% excreted unchanged in urine | [1][6][12] |
Values are presented as mean ± standard deviation where available and are based on a single 200 mg oral dose for Cmax, t½, and excretion data.[1][12]
Experimental Methodologies
The data presented in this guide are derived from clinical pharmacokinetic studies. Below is a representative protocol for a single-dose comparative study, synthesized from methodologies described in the literature.[1][9][12]
Protocol: Single-Dose Crossover Pharmacokinetic Study
-
Study Design: A randomized, two-period, crossover study is employed. This design allows each subject to serve as their own control, minimizing inter-individual variability. A washout period of at least one week separates the two treatment periods.[1]
-
Subject Recruitment: Healthy adult volunteers are recruited. Subjects typically undergo a health screening to ensure they meet inclusion criteria, such as being within a specified age range and having normal renal and hepatic function. Written, informed consent is obtained from all participants.[13]
-
Drug Administration: After an overnight fast, subjects are administered a single oral dose (e.g., 200 mg) of either rimantadine hydrochloride or amantadine hydrochloride with a standardized volume of water.[1][9] Food is typically withheld for several hours post-dose to ensure consistent absorption.[13]
-
Sample Collection:
-
Blood (Plasma): Serial blood samples are collected at predefined time points (e.g., 0, 1, 2, 4, 6, 8, 12, 24, 48, 72, and 96 hours) post-dose.[1][3] Blood is collected into heparinized tubes and centrifuged to separate the plasma, which is then stored frozen until analysis.
-
Urine: Total urine output is collected over specified intervals (e.g., 0-24 hours) to determine the amount of unchanged drug excreted.[1][3]
-
-
Bioanalytical Method: Drug concentrations in plasma and urine are quantified using a validated analytical method, such as electron capture gas chromatography (GC) or gas chromatography-mass spectrometry (GC-MS).[1][14]
-
Pharmacokinetic Analysis: The plasma concentration-time data for each subject are analyzed using non-compartmental methods to determine key pharmacokinetic parameters, including Cmax, Tmax, area under the curve (AUC), elimination half-life (t½), and apparent clearance.
References
- 1. journals.asm.org [journals.asm.org]
- 2. journals.asm.org [journals.asm.org]
- 3. Nursing Pharmacology: Antiviral Drugs [pharmacology2000.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. 2024.sci-hub.se [2024.sci-hub.se]
- 9. Comparative single-dose pharmacokinetics of amantadine hydrochloride and this compound in young and elderly adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. drugs.com [drugs.com]
- 11. Clinical Pharmacokinetics of Amantadine Hydrochloride | Semantic Scholar [semanticscholar.org]
- 12. Comparative single-dose pharmacokinetics of amantadine hydrochloride and this compound in young and elderly adults - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. Pharmacokinetics of this compound in patients with chronic liver disease | Semantic Scholar [semanticscholar.org]
A Head-to-Head Analysis of Rimantadine and Other M2 Inhibitors for Influenza A
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the M2 proton channel inhibitor rimantadine with other relevant alternatives, primarily amantadine, for the treatment and prophylaxis of influenza A virus infections. The information presented is supported by experimental data from preclinical and clinical studies, offering insights into their efficacy, safety, and mechanisms of action.
Introduction to M2 Inhibitors
M2 inhibitors are a class of antiviral drugs that target the M2 proton channel of the influenza A virus.[1][2] This transmembrane protein is crucial for the viral replication cycle, specifically for the uncoating of the virus within the host cell.[3] By blocking this channel, these drugs prevent the influx of protons into the viral particle, which is necessary for the release of the viral genome into the cytoplasm.[3] Amantadine and its α-methyl derivative, rimantadine, are the two licensed drugs in this class.[4][5] However, their clinical utility has been significantly diminished due to the widespread emergence of resistant viral strains.[6][7]
Comparative Efficacy
Clinical studies have demonstrated that both rimantadine and amantadine are effective in the prevention and treatment of influenza A infections.[6][8] However, their efficacy is limited to influenza A viruses, as influenza B viruses lack the M2 protein.[5]
In a Cochrane review of studies in healthy adults, amantadine was found to prevent 61% of influenza A cases and reduce the duration of fever by approximately one day.[6][9] Rimantadine showed comparable effectiveness in treatment, shortening the duration of fever by about 1.24 days compared to a placebo.[9] However, in prophylaxis trials, the results for rimantadine were not statistically significant, though fewer trials were available for analysis.[6][9] One study comparing the two directly for the prevention of influenza A/USSR/77 (H1N1) found that at the same dose, there was no evidence for the greater effectiveness of rimantadine over amantadine.[8]
| Drug | Prophylactic Efficacy (Influenza A Cases Prevented) | Therapeutic Efficacy (Reduction in Fever Duration) | Reference |
| Amantadine | 61% (95% CI: 35% to 76%) | ~1 day (95% CI: 0.7 to 1.2 days) | [6][9] |
| Rimantadine | Not statistically significant in pooled analysis | ~1.24 days | [6][9] |
Pharmacokinetics
The pharmacokinetic profiles of rimantadine and amantadine differ significantly, which may account for the observed differences in their side effect profiles.[4][10] After oral administration, rimantadine is absorbed more slowly and undergoes extensive metabolism in the liver before excretion, whereas amantadine is primarily excreted unchanged in the urine.[10] This results in lower plasma concentrations of rimantadine compared to amantadine at equivalent doses.[10][11]
| Pharmacokinetic Parameter | Rimantadine | Amantadine | Reference |
| Mean Plasma Concentration (4h post 100mg dose) | 140 ng/ml | 300 ng/ml | [10][11] |
| Mean Plasma Concentration (4h post 200mg dose) | 310 ng/ml | 633 ng/ml | [10][11] |
| Metabolism | Extensively metabolized | Primarily excreted unchanged | [10] |
Side Effect Profile
A key differentiator between rimantadine and amantadine is their side effect profile, with rimantadine generally being better tolerated.[4][12] The lower incidence of central nervous system (CNS) side effects with rimantadine is attributed to its lower plasma concentrations and reduced ability to cross the blood-brain barrier.[4][10]
In a double-blind, placebo-controlled study, at a dosage of 300 mg/day, amantadine was associated with a significantly higher frequency of adverse CNS symptoms (33% vs. 9% for rimantadine) and sleep disturbances (39% vs. 13% for rimantadine).[10][11] Both drugs were associated with gastrointestinal side effects more frequently than placebo.[10][12]
| Adverse Effect (at 300 mg/day) | Rimantadine | Amantadine | Placebo | Reference |
| Central Nervous System Symptoms | 9% | 33% | N/A | [10][11] |
| Sleep Disturbance | 13% | 39% | N/A | [10][11] |
| Gastrointestinal Symptoms | 16.0% | 19.5% | N/A | [10][11] |
Resistance
The emergence of resistant influenza A strains is a major limitation for the clinical use of M2 inhibitors.[6] Resistance can develop rapidly, and resistant viruses are readily transmissible.[7] The predominant mutation conferring resistance is S31N in the M2 transmembrane domain.[7] Due to high levels of resistance, the CDC has not recommended the use of amantadine and rimantadine for influenza treatment or prophylaxis in the United States for several years.[13]
Novel M2 Inhibitors and Analogues
Research into new M2 inhibitors aims to overcome the challenge of resistance. Several amantadine and rimantadine analogues have been synthesized and evaluated. For instance, a study of 36 amantadine analogs found that several with large lipophilic additions showed activity against amantadine- and rimantadine-resistant influenza A strains.[1] One study found that a glycyl-rimantadine conjugate exhibited high antiviral activity and low cytotoxicity.[5] Another promising approach is the use of drug combinations. A recent study identified that a combination of arainosine and theobromine can effectively inhibit the M2 proton channel in resistant strains.[7]
Signaling Pathway and Experimental Workflows
To aid in the understanding of M2 inhibitor function and evaluation, the following diagrams illustrate the mechanism of action and a typical experimental workflow for assessing antiviral activity.
Caption: Mechanism of M2 inhibitor action on the influenza A virus replication cycle.
Caption: Workflow for a plaque reduction assay to determine M2 inhibitor efficacy.
Experimental Protocols
Plaque Reduction Assay
A plaque reduction assay is a standard method to determine the antiviral activity of a compound.[14][15]
Objective: To determine the 50% effective concentration (EC50) of M2 inhibitors required to reduce the number of viral plaques by 50%.
Materials:
-
Madin-Darby canine kidney (MDCK) cells
-
6-well tissue culture plates
-
Influenza A virus stock
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal bovine serum (FBS)
-
Trypsin-EDTA
-
Agarose or Avicel overlay medium
-
M2 inhibitors (Rimantadine, Amantadine, etc.)
-
Crystal violet staining solution
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed MDCK cells in 6-well plates at a density that will result in a confluent monolayer on the day of infection.[14]
-
Virus Dilution: Prepare 10-fold serial dilutions of the influenza A virus stock in serum-free DMEM.
-
Infection: Wash the confluent MDCK cell monolayers with PBS and then infect the cells with the virus dilutions for 1 hour at 37°C to allow for viral adsorption.[15]
-
Drug Application: After incubation, remove the virus inoculum and wash the cells with PBS. Add an overlay medium (e.g., containing 0.6% agarose or Avicel) mixed with various concentrations of the M2 inhibitor.[15] A control with no inhibitor should also be included.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 2-3 days until visible plaques are formed.[15]
-
Staining and Counting: Fix the cells and stain with a crystal violet solution to visualize the plaques. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each drug concentration compared to the virus control. The EC50 value is determined by plotting the percentage of inhibition against the drug concentration.
Yeast-Based Growth Restoration Assay
This high-throughput screening assay is used to identify inhibitors of the M2 proton channel.[16][17]
Objective: To identify compounds that inhibit M2 channel activity by observing the restoration of growth in yeast expressing the M2 protein.
Materials:
-
Saccharomyces cerevisiae strains engineered to express the influenza A M2 protein under an inducible promoter (e.g., GAL1).
-
Yeast growth medium (e.g., synthetic defined medium with galactose).
-
96-well microplates.
-
Test compounds (M2 inhibitors).
-
Plate reader to measure optical density (OD).
Procedure:
-
Yeast Culture Preparation: Grow the yeast strain expressing the M2 protein in a selective medium.
-
Assay Setup: In a 96-well plate, add the yeast culture to a medium containing galactose to induce M2 expression.[16] Add the test compounds at various concentrations to the wells. Include positive controls (yeast with an empty plasmid) and negative controls (yeast expressing M2 without any inhibitor).[18]
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 30°C) for 24-48 hours.
-
Growth Measurement: Measure the optical density (e.g., at 600 nm) of the yeast cultures at different time points to monitor growth.[16]
-
Data Analysis: Compare the growth of yeast treated with the test compounds to the negative and positive controls. Compounds that restore yeast growth in the presence of M2 expression are identified as potential M2 inhibitors. The concentration that restores 50% of growth (EC50) can be calculated.[18]
Conclusion
While rimantadine offers a more favorable side effect profile compared to amantadine, the widespread resistance to both drugs has rendered them largely ineffective for the treatment and prophylaxis of seasonal influenza A.[4][6] The future of M2 inhibitors lies in the development of novel compounds and strategies that can overcome existing resistance mechanisms. The experimental protocols detailed in this guide provide a framework for the continued evaluation and discovery of new and more effective M2 channel blockers.
References
- 1. biorxiv.org [biorxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. Influenza Viruses: Harnessing the Crucial Role of the M2 Ion-Channel and Neuraminidase toward Inhibitor Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rimantadine hydrochloride and amantadine hydrochloride use in influenza A virus infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthetic Analogues of Aminoadamantane as Influenza Viral Inhibitors—In Vitro, In Silico and QSAR Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antiviral drugs amantadine and rimantadine for preventing and treating the symptoms of influenza A in adults | Cochrane [cochrane.org]
- 7. pharmacytimes.com [pharmacytimes.com]
- 8. Comparison of amantadine and rimantadine for prevention of type A (Russian) influenza - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Amantadine and rimantadine for influenza A in adults - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Differences in side effects of amantadine hydrochloride and this compound relate to differences in pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Comparative toxicity of amantadine hydrochloride and this compound in healthy adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Flumadine (rimantadine) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 14. Influenza virus plaque assay [protocols.io]
- 15. researchgate.net [researchgate.net]
- 16. Inhibitors of the Influenza A Virus M2 Proton Channel Discovered Using a High-Throughput Yeast Growth Restoration Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Inhibitors of the influenza A virus M2 proton channel discovered using a high-throughput yeast growth restoration assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Inhibitors of the Influenza A Virus M2 Proton Channel Discovered Using a High-Throughput Yeast Growth Restoration Assay | PLOS One [journals.plos.org]
Rimantadine Demonstrates a More Favorable Side Effect Profile Compared to Amantadine
For Immediate Release
[City, State] – [Date] – Extensive clinical data indicates that rimantadine hydrochloride presents a significantly reduced profile of central nervous system (CNS) side effects compared to amantadine hydrochloride, a chemically similar antiviral agent. This difference is primarily attributed to the distinct pharmacokinetic properties of the two drugs. While both adamantane derivatives are effective against influenza A virus, the improved tolerability of rimantadine offers a considerable advantage in clinical practice, particularly in elderly populations.
A comprehensive review of comparative studies reveals that at standard dosages for influenza prophylaxis and treatment, amantadine is more frequently associated with adverse CNS events such as nervousness, lightheadedness, difficulty concentrating, and sleep disturbances.[1][2] In contrast, rimantadine is better tolerated, showing a frequency of CNS side effects that is often comparable to that of a placebo.[2]
Comparative Analysis of Adverse Events
Quantitative data from double-blind, placebo-controlled studies underscore the disparity in the side effect profiles of the two drugs. The following table summarizes the incidence of key adverse events observed in healthy adults receiving 300 mg/day of either amantadine or rimantadine.
| Adverse Event Category | Amantadine | Rimantadine | P-value |
| Central Nervous System Symptoms | 33% | 9% | < 0.001 |
| Sleep Disturbance | 39% | 13% | < 0.001 |
| Gastrointestinal Symptoms | 19.5% | 16.0% | Not Significant |
Data sourced from a double-blind, placebo-controlled study in healthy adults.[1][3][4]
In a study focused on elderly nursing home patients receiving sequential prophylaxis for influenza A, the difference was even more pronounced. Twenty-nine out of 156 patients (18.6%) experienced an adverse effect while on amantadine, compared to only three patients (1.9%) on rimantadine (P<0.01).[5] Notably, confusion was the most frequently reported adverse event with amantadine use.[5]
Pharmacokinetic Rationale for Reduced Side Effects
The improved CNS tolerability of rimantadine is linked to its lower peak plasma concentrations and different metabolic pathway compared to amantadine.[6][7] Amantadine is primarily excreted unchanged in the urine, leading to higher plasma concentrations that can cross the blood-brain barrier and cause neurologic side effects.[6][7][8] In contrast, rimantadine undergoes extensive metabolism in the liver before renal excretion, resulting in lower plasma levels of the parent drug.[6][7][8]
Interestingly, at comparable plasma concentrations, the potential for side effects between the two drugs is not significantly different.[1][4] This suggests that the pharmacokinetic differences are the primary driver of the observed variance in their side effect profiles in clinical settings.
Mechanism of Action: M2 Proton Channel Inhibition
Both amantadine and rimantadine exert their antiviral effect by targeting the M2 protein of the influenza A virus.[9] The M2 protein forms a proton-selective ion channel that is crucial for the uncoating of the virus within the host cell. By blocking this channel, both drugs prevent the release of viral ribonucleoprotein into the cytoplasm, thereby inhibiting viral replication.[9][10]
Experimental Protocols
The assessment of the side effect profiles of rimantadine and amantadine has been conducted through rigorous, double-blind, placebo-controlled clinical trials. A representative experimental design is as follows:
Study Design: A double-blind, placebo-controlled, randomized trial.
Participants: Healthy adults or specific populations (e.g., elderly nursing home residents).
Intervention: Participants are randomly assigned to receive one of the following for a specified duration (e.g., 4.5 to 10 days):
-
This compound (e.g., 100 mg twice daily)
-
Amantadine hydrochloride (e.g., 100 mg twice daily)
-
Placebo
Data Collection and Assessment of Adverse Events:
-
Symptom Diaries: Participants are provided with standardized diaries to record the occurrence and severity of predefined potential side effects daily. These typically include a checklist of CNS symptoms (e.g., dizziness, insomnia, nervousness, difficulty concentrating) and gastrointestinal symptoms (e.g., nausea, anorexia).
-
Clinician Assessment: Regular follow-ups with healthcare professionals to systematically inquire about and document any adverse events.
-
Objective Tests: In some studies, objective measures of cognitive function and motor skills may be employed to quantify the impact of the drugs on the central nervous system.
-
Pharmacokinetic Sampling: Blood samples are collected at specified time points to determine plasma drug concentrations.
Statistical Analysis: The incidence and severity of adverse events are compared between the treatment groups using appropriate statistical tests, such as chi-square or Fisher's exact test for frequency data and t-tests or ANOVA for continuous measures.
Conclusion
References
- 1. Differences in side effects of amantadine hydrochloride and this compound relate to differences in pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative toxicity of amantadine hydrochloride and this compound in healthy adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. journals.asm.org [journals.asm.org]
- 5. Comparison of central nervous system adverse effects of amantadine and rimantadine used as sequential prophylaxis of influenza A in elderly nursing home patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Comparative single-dose pharmacokinetics of amantadine hydrochloride and this compound in young and elderly adults - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. What are M2 protein inhibitors and how do they work? [synapse.patsnap.com]
- 10. Structure and Mechanism of the M2 Proton Channel of Influenza A Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Amantadine and rimantadine for preventing and treating influenza A in adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antiviral drugs amantadine and rimantadine for preventing and treating the symptoms of influenza A in adults | Cochrane [cochrane.org]
- 13. Amantadine and rimantadine for influenza A in adults - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Rimantadine Hydrochloride
For researchers and drug development professionals, ensuring the safe and compliant disposal of chemical compounds is a critical component of laboratory operations. Rimantadine hydrochloride, a synthetic antiviral agent, is classified as a hazardous substance and requires strict adherence to disposal protocols to protect both laboratory personnel and the environment. This guide provides essential, step-by-step instructions for the proper disposal of this compound, aligning with regulatory requirements and promoting a culture of safety.
Immediate Safety and Handling for Disposal
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. Personnel handling the waste must wear appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat.[1][2] All waste must be handled in accordance with local, state, and federal regulations.[2][3]
Step-by-Step Disposal Protocol for this compound
The primary principle for the disposal of this compound is that it must be treated as hazardous chemical waste. It is crucial to prevent its release into the environment.
-
Segregation and Collection:
-
Do not mix this compound waste with non-hazardous trash or other waste streams.
-
Collect all solid waste, including contaminated PPE, weighing paper, and empty stock containers, in a designated and clearly labeled hazardous waste container. The container must be in good condition, compatible with the chemical, and kept securely sealed when not in use.[4]
-
For solutions containing this compound, use a designated, leak-proof, and clearly labeled hazardous waste container.
-
-
Spill Management:
-
In the event of a spill, prevent the generation of dust from the powdered form by dampening it with water.[3]
-
For liquid spills, absorb the material using an inert absorbent such as vermiculite, sand, or diatomite.[1]
-
Carefully sweep or scoop up the contained material and place it into a suitable, sealed container for disposal.[1][3]
-
Decontaminate the spill area and any affected equipment by scrubbing with alcohol.[1]
-
-
Labeling of Waste Containers:
-
Storage of Waste:
-
Store hazardous waste containers in a designated satellite accumulation area (SAA) within the laboratory. This area must be at or near the point of generation and under the control of the laboratory personnel.[5][6]
-
Ensure that the storage area is cool, dry, and well-ventilated, away from incompatible materials.[3]
-
-
Final Disposal:
-
Arrange for the collection of the hazardous waste by a licensed and certified hazardous waste disposal contractor. These contractors are equipped to transport and dispose of the chemical waste in accordance with Environmental Protection Agency (EPA) regulations, typically through high-temperature incineration.[7]
-
Do not dispose of this compound down the drain or in the regular trash.[8] This practice is prohibited for hazardous waste pharmaceuticals.[4]
-
Hazardous Waste Classification
Understanding the regulatory framework for hazardous waste is crucial for compliance. The Resource Conservation and Recovery Act (RCRA) governs the management of hazardous waste in the United States. While this compound is not specifically listed by name as a P- or U-listed hazardous waste, it may exhibit hazardous characteristics (e.g., toxicity). Therefore, it is best practice to manage it as a hazardous waste.
| Waste Classification | Description | Relevance to this compound |
| P-listed Waste | Acutely hazardous commercial chemical products. | Not applicable. |
| U-listed Waste | Toxic and other hazardous commercial chemical products. | Not applicable. |
| Characteristic Waste | Wastes that exhibit ignitability, corrosivity, reactivity, or toxicity. | This compound is harmful if swallowed, indicating potential toxicity. |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, thereby protecting their personnel, the community, and the environment. Building a robust chemical hygiene and disposal plan is not just a matter of regulatory compliance; it is a cornerstone of responsible scientific practice.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. abmole.com [abmole.com]
- 3. Rimantadine | C12H21N | CID 5071 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. EPA: Hazardous Pharmaceutical Waste Management | Stericycle [stericycle.com]
- 5. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 6. MedicalLab Management Magazine [medlabmag.com]
- 7. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Rimantadine Hydrochloride
Essential safety and logistical protocols for the handling and disposal of Rimantadine Hydrochloride in a laboratory setting.
This guide provides crucial, immediate, and actionable information for researchers, scientists, and drug development professionals working with this compound. Adherence to these procedures is paramount for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Identification and Personal Protective Equipment
This compound is classified as a hazardous substance that can cause skin, eye, and respiratory irritation, and is harmful if swallowed.[1][2] Therefore, stringent adherence to personal protective equipment (PPE) protocols is mandatory.
Required Personal Protective Equipment (PPE):
| PPE Category | Item | Specifications |
| Hand Protection | Chemical-resistant gloves | Nitrile or other appropriate material. |
| Eye Protection | Safety glasses with side shields or goggles | Must be worn at all times in the handling area. |
| Face Protection | Face shield | Required when there is a risk of splashing. |
| Body Protection | Laboratory coat | Fully buttoned. |
| Respiratory Protection | Use in a well-ventilated area | A fume hood is recommended for handling the powder form. |
Quantitative Safety Data
Key toxicological data for this compound is summarized below. This information is critical for risk assessment and emergency preparedness.
| Data Point | Value | Species |
| Oral LD50 | 640 mg/kg | Rat[1] |
| Intraperitoneal LD50 | 135 mg/kg | Mouse[1] |
Operational Plan: Step-by-Step Handling and Disposal
This section outlines the procedural workflow for the safe handling of this compound from receipt to disposal.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any damage or leaks.
-
Storage: Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids, alkalis, and oxidizing agents.[3] Keep the container tightly sealed.[3]
-
Powder: Recommended storage at -20°C for up to 3 years.[3]
-
In Solvent: Storage conditions vary; consult the product-specific information.
-
Handling and Preparation of Solutions
-
Engineering Controls: All handling of powdered this compound should be conducted in a certified chemical fume hood to minimize inhalation risks.[2][4]
-
Personal Protective Equipment: Before handling, ensure all required PPE is correctly worn.
-
Weighing: When weighing the powder, use a dedicated, clean spatula and weighing vessel.
-
Solution Preparation: To prepare a solution, slowly add the powder to the solvent to avoid splashing.
-
Labeling: Clearly label all containers with the chemical name, concentration, date of preparation, and appropriate hazard warnings.
Spill and Emergency Procedures
-
Minor Spills:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).
-
Collect the absorbed material into a sealed container for disposal.
-
Clean the spill area with a suitable decontaminating agent.
-
-
Major Spills:
-
Evacuate the area immediately.
-
Alert the appropriate emergency response team.
-
Prevent entry into the affected area.
-
Disposal of Waste
-
Unused Product and Contaminated Materials: All unused this compound and any materials contaminated with it (e.g., gloves, weighing paper, pipette tips) must be disposed of as hazardous waste.
-
Disposal Method: The preferred method of disposal is through a licensed chemical waste disposal company.[3]
-
If a drug take-back program is available, this is the best option for disposal of unused medicine.[5][6][7]
-
In the absence of a take-back program, the unused material can be mixed with an inert and undesirable substance (e.g., cat litter, coffee grounds), sealed in a plastic bag, and disposed of in the trash, in accordance with local regulations.[5][6][7] Do not flush down the drain.
-
Visual Workflow for Handling and Disposal
The following diagram illustrates the logical progression of steps for the safe handling and disposal of this compound.
Caption: Workflow for this compound Handling.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. abmole.com [abmole.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. Medicine: Proper Disposal [nationwidechildrens.org]
- 6. Medication disposal: How-to guide for different types [medicalnewstoday.com]
- 7. Disposal of Unused Medicines: What You Should Know | FDA [fda.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
